Ridogrel
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[(E)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25)/b23-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPUTYLZIKEGF-HAVVHWLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=N\OCCCCC(=O)O)/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872935 | |
| Record name | Ridogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ridogrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.39e-03 g/L | |
| Record name | Ridogrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110140-89-1 | |
| Record name | Ridogrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110140-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ridogrel [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ridogrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ridogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIDOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTS5QOO42O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ridogrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Ridogrel in the Prevention of Arterial Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arterial thrombosis, the formation of a blood clot within an artery, is a primary cause of major adverse cardiovascular events, including myocardial infarction and stroke. Platelet activation and aggregation are central to the pathophysiology of arterial thrombosis. Ridogrel, a dual-action antiplatelet agent, presents a unique therapeutic approach by simultaneously inhibiting thromboxane A2 (TXA2) synthesis and antagonizing the thromboxane A2/prostaglandin endoperoxide (TP) receptor. This technical guide provides an in-depth analysis of this compound's mechanism of action, its efficacy in preventing arterial thrombosis based on preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction
Thromboxane A2, predominantly produced by activated platelets from arachidonic acid, is a potent vasoconstrictor and a powerful promoter of platelet aggregation.[1] The synthesis of TXA2 is a critical step in the amplification of the thrombotic response. Consequently, inhibition of the TXA2 pathway has been a cornerstone of antiplatelet therapy. This compound distinguishes itself from other antiplatelet agents, such as aspirin, through its dual mechanism of action.[2] While aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the production of both pro-aggregatory TXA2 and anti-aggregatory prostacyclin, this compound specifically targets thromboxane synthase, shunting the prostaglandin endoperoxide precursors towards the synthesis of prostacyclin, and also blocks the TP receptor, preventing the action of any remaining TXA2.[3] This targeted approach is hypothesized to offer a more potent and potentially safer antiplatelet effect.
Mechanism of Action
This compound's antithrombotic effect is achieved through a two-pronged attack on the thromboxane A2 pathway:
-
Thromboxane A2 Synthase Inhibition: this compound is a potent and selective inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. This inhibition significantly reduces the production of TXA2 in platelets.[1]
-
Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor Antagonism: this compound also acts as a competitive antagonist of the TP receptor.[3] This action blocks the effects of any residual TXA2 and other prostanoids that can activate this receptor, further preventing platelet activation and aggregation.
This dual mechanism is believed to offer a synergistic antiplatelet effect. By inhibiting TXA2 synthesis, this compound not only reduces a key pro-thrombotic signal but also redirects the metabolic pathway of prostaglandin endoperoxides towards the production of prostacyclin (PGI2) by endothelial cells, a potent inhibitor of platelet aggregation and a vasodilator.[4]
Below is a diagram illustrating the signaling pathway of arachidonic acid and the points of intervention for aspirin and this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Randomized trial of this compound, a combined thromboxane A2 synthase inhibitor and thromboxane A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The this compound Versus Aspirin Patency Trial (RAPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of terbogrel, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antiplatelet effect of this compound, a combined thromboxane receptor antagonist and thromboxane synthase inhibitor, and UDCG-212, a cAMP-phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Ridogrel's effect on thromboxane B2 and prostaglandin levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of Ridogrel, a dual-action molecule that functions as both a thromboxane A2 synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide receptor antagonist. The following sections detail the quantitative effects of this compound on key eicosanoids, the experimental methodologies used to ascertain these effects, and visual representations of the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its influence on the arachidonic acid cascade. By selectively inhibiting thromboxane A2 synthase, it curtails the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. Concurrently, this compound blocks the thromboxane A2/prostaglandin endoperoxide (TP) receptors, preventing the binding of any residual TXA2 and its precursor, PGH2. This dual mechanism leads to a significant reduction in thromboxane-mediated signaling while redirecting the metabolic flux of PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2).
Quantitative Effects on Thromboxane B2 and Prostaglandin Levels
The administration of this compound leads to significant and measurable changes in the levels of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2, and various prostaglandins. The following tables summarize the quantitative data from key studies.
| Parameter Measured | Subject Population | This compound Dosage | Key Findings | Reference |
| Serum Thromboxane B2 (TXB2) | Patients with peripheral arterial disease | 300 mg twice daily for 2.5 days | Significantly lower serum TXB2 levels compared to placebo. | [1] |
| Urinary Thromboxane B2 (TXB2) | Patients with peripheral arterial disease | 300 mg twice daily for 2.5 days | Significantly lower urinary immunoreactive TXB2 levels compared to placebo. | [1] |
| Urinary 11-dehydro-Thromboxane B2 | Patients with peripheral arterial disease | 300 mg twice daily for 2.5 days | Significantly lower urinary 11-dehydro-TXB2 excretion compared to placebo. | [1] |
| Serum Prostaglandin E2 (PGE2) | Patients with peripheral arterial disease | 300 mg twice daily for 2.5 days | Significantly higher serum PGE2 levels compared to placebo. | [1] |
| Serum 6-keto-Prostaglandin F1α | Patients with peripheral arterial disease | 300 mg twice daily for 2.5 days | Significantly higher serum 6-keto-PGF1α levels compared to placebo. | [1] |
| Rectal Mucosal Thromboxane B2 | Patients with active ulcerative colitis | Not specified | Mean rectal mucosal TXB2 release was reduced to 86% of pre-treatment levels. | [2] |
| Ex vivo Serum Thromboxane B2 | Spontaneously hypertensive rats | 5 to 125 mg/kg (single dose) | Dose-dependently reduced up to 95%. | [3] |
| Ex vivo Whole Blood Thromboxane B2 | Human whole blood (in vitro) | Not specified | >99% inhibition of TXB2 production. | [4] |
| Ex vivo Whole Blood Prostaglandin E2 | Human whole blood (in vitro) | Not specified | Largely increased. | [4] |
| Ex vivo Whole Blood Prostaglandin F2α | Human whole blood (in vitro) | Not specified | Largely increased. | [4] |
| Ex vivo Whole Blood Prostaglandin D2 | Human whole blood (in vitro) | Not specified | Measured, but quantitative change not specified. | [5] |
Experimental Protocols
The quantification of eicosanoids in biological matrices is a complex process requiring sensitive and specific analytical methods. The primary techniques employed in the cited studies include Radioimmunoassay (RIA) and Gas Chromatography-Mass Spectrometry (GC-MS).
Radioimmunoassay (RIA) for Thromboxane B2 and Prostaglandins
RIA is a competitive binding assay that utilizes the high specificity of antibodies to measure the concentration of an analyte.
Principle: A known quantity of a radiolabeled version of the analyte (e.g., ³H-TXB2 or ¹²⁵I-PGE2) competes with the unlabeled analyte in the sample for a limited number of binding sites on a specific antibody. After incubation, the antibody-bound fraction is separated from the unbound fraction, and the radioactivity of the bound fraction is measured. The concentration of the unlabeled analyte in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve.
Generalized Protocol:
-
Sample Collection and Preparation:
-
Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and an cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo eicosanoid formation.
-
Plasma is separated by centrifugation at low temperatures.
-
Urine samples are collected and stabilized.
-
-
Extraction:
-
Eicosanoids are extracted from the biological matrix using a solid-phase extraction (SPE) column (e.g., C18) or liquid-liquid extraction with an organic solvent.[6]
-
-
Immunoassay:
-
The extracted sample is incubated with a specific primary antibody and a known amount of the corresponding radiolabeled eicosanoid.
-
A secondary antibody (e.g., anti-rabbit IgG) is often used to precipitate the primary antibody-antigen complex.
-
-
Separation and Counting:
-
The bound and free radiolabeled antigens are separated, typically by centrifugation.
-
The radioactivity of the bound pellet is measured using a scintillation counter.
-
-
Quantification:
-
A standard curve is generated using known concentrations of the unlabeled eicosanoid.
-
The concentration of the eicosanoid in the sample is interpolated from the standard curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Eicosanoid Profiling
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
Principle: The sample is first subjected to a series of chemical modifications (derivatization) to make the eicosanoids volatile. The derivatized sample is then injected into the gas chromatograph, where the different eicosanoids are separated based on their boiling points and interactions with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
Generalized Protocol:
-
Sample Preparation and Extraction:
-
Similar to RIA, samples are collected and processed to prevent artificial eicosanoid generation.
-
Internal standards (stable isotope-labeled versions of the analytes) are added to the sample for accurate quantification.
-
Eicosanoids are extracted using SPE.
-
-
Derivatization:
-
The extracted eicosanoids are converted into volatile derivatives. A common method involves the formation of methoxime-pentafluorobenzyl esters-trimethylsilyl ethers.[5]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The gas chromatograph separates the different eicosanoid derivatives.
-
The mass spectrometer detects and fragments the eluting compounds.
-
-
Data Analysis:
-
The eicosanoids are identified based on their retention times and mass spectra.
-
Quantification is achieved by comparing the peak area of the endogenous eicosanoid to that of its corresponding internal standard.
-
Visualizations
Signaling Pathways
Caption: Arachidonic acid cascade and this compound's dual mechanism of action.
Experimental Workflow
Caption: Generalized experimental workflow for eicosanoid measurement.
References
- 1. Synergistic antiplatelet effect of this compound, a combined thromboxane receptor antagonist and thromboxane synthase inhibitor, and UDCG-212, a cAMP-phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. forensicresources.org [forensicresources.org]
- 3. shimadzu.com [shimadzu.com]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. Production of thromboxane and prostaglandins in human blood in the presence of thromboxane synthase inhibitors: a comparison of RIA and GC/MS determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Ridogrel in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ridogrel is a potent and specific inhibitor of thromboxane A2 (TXA2) synthase, as well as a prostaglandin endoperoxide receptor antagonist. This dual mechanism of action confers upon it a unique pharmacological profile, positioning it as a compound of interest in the landscape of antiplatelet and antithrombotic therapies. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as elucidated through key preclinical studies. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of thrombosis, hemostasis, and related cardiovascular pathologies.
Core Mechanism of Action
This compound's primary pharmacological activity stems from its ability to modulate the arachidonic acid cascade at two critical junctures. Firstly, it inhibits thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. Secondly, it competitively antagonizes the thromboxane A2/prostaglandin endoperoxide (TP) receptor, thereby preventing the pro-aggregatory and vasoconstrictive effects of any residual thromboxane A2 and other prostaglandin endoperoxides.
This dual action not only curtails the primary pathway of platelet activation but also potentially redirects prostaglandin metabolism towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data from various preclinical studies, providing insights into the potency and efficacy of this compound in different experimental settings.
In Vitro Efficacy
| Parameter | Species/System | Value | Reference |
| TXA2/PG-END Receptor Binding Affinity (IC50) | Human Platelets | 5.2 µM | [1] |
| Inhibition of U46619-induced Platelet Aggregation (ED50) | Human Platelets | 27 µM | [1] |
| Inhibition of Collagen-induced Platelet Aggregation (ED50) | Human Platelets | 4.7 µM | [1] |
In Vivo Efficacy
| Animal Model | Dosage | Effect | Reference |
| Spontaneously Hypertensive Stroke-Prone Rats | 5 to 125 mg/kg (single dose) | Dose-dependent reduction of ex vivo serum thromboxane B2 (up to 95%) | [2] |
| Spontaneously Hypertensive Stroke-Prone Rats | 3 to 25 mg/kg/day (7 days) | Antihypertensive effect | [2] |
| Canine Model of Coronary Thrombosis | Not specified | Enhanced and sustained recanalization of platelet-rich arterial thrombosis when co-administered with rt-PA |
Key Preclinical Studies and Experimental Protocols
Thromboxane Synthase Inhibition and TP Receptor Antagonism in Spontaneously Hypertensive Stroke-Prone Rats
This study aimed to evaluate the in vivo effects of this compound on thromboxane synthesis and blood pressure.
Experimental Protocol:
-
Animal Model: Spontaneously Hypertensive Stroke-Prone Rats (SHR-SP).
-
Drug Administration: Single oral doses of this compound (ranging from 5 to 125 mg/kg) or repeated oral dosing (3 to 25 mg/kg/day) for seven days.
-
Sample Collection: Blood samples were collected for the measurement of ex vivo serum thromboxane B2 (TXB2) levels.
-
Pharmacodynamic Endpoints:
-
Measurement of serum TXB2 levels using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Monitoring of systolic blood pressure using the tail-cuff method.
-
-
Key Findings: Single doses of this compound led to a dose-dependent reduction in serum TXB2 levels, with a maximum inhibition of up to 95%.[2] Repeated dosing resulted in a significant antihypertensive effect.[2]
In Vitro Platelet Aggregation and Receptor Binding Studies
These studies were designed to quantify the inhibitory effects of this compound on platelet function and its binding affinity to the TP receptor.
Experimental Protocol:
-
Platelet Preparation: Platelet-rich plasma (PRP) was obtained from whole blood collected from human volunteers.
-
Platelet Aggregation Assay:
-
PRP was treated with varying concentrations of this compound.
-
Platelet aggregation was induced by the addition of agonists such as U46619 (a stable TXA2 mimetic) or collagen.
-
The change in light transmittance through the PRP suspension was measured using an aggregometer to quantify the extent of platelet aggregation.
-
ED50 values were calculated from the dose-response curves.
-
-
Receptor Binding Assay:
-
Intact human platelets were used.
-
The binding affinity of this compound to the TXA2/PG-END receptor was determined by its ability to displace a radiolabeled ligand (e.g., [3H]SQ29548).
-
IC50 values were determined from the competitive binding curves.[1]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Dual Action
Caption: Dual mechanism of action of this compound.
Experimental Workflow for In Vivo Evaluation of Antiplatelet Activity
References
The Discovery and Initial Synthesis of Ridogrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ridogrel, identified by the code R 68070, is a pioneering dual-action antiplatelet agent, distinguished by its combined activity as a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor antagonist.[1][2] Developed by Janssen Research Foundation in Belgium, its unique mechanism of action offered a promising alternative to existing antiplatelet therapies by not only preventing the formation of the pro-aggregatory and vasoconstrictive TXA2 but also blocking the action of any residual TXA2 and its precursor, PGH2, at the receptor level.[1][3] This guide provides an in-depth technical overview of the discovery and initial synthesis of this compound, detailing its pharmacological profile, the experimental protocols used in its early evaluation, and a plausible synthetic route based on available chemical literature.
Discovery and Pharmacological Profile
The initial biochemical profile of this compound was extensively detailed in a seminal 1989 publication in Thrombosis and Haemostasis by F. De Clerck and colleagues from the Janssen Research Foundation.[1] Their work established this compound as a potent and specific inhibitor of TXA2 synthase and a competitive antagonist of the TXA2/PGH2 receptor.
Quantitative Analysis of In Vitro Activity
The in vitro efficacy of this compound was determined through a series of assays using human platelet-rich plasma (P.R.P.) and washed platelet suspensions. The key quantitative data from these initial studies are summarized in the tables below.
| Parameter | Agonist | IC50 (M) | Reference |
| Thromboxane B2 (TXB2) Production | Arachidonic Acid (10 µM) | 1.1 x 10⁻⁸ | [1] |
| Collagen (2 µg/mL) | 2.9 x 10⁻⁸ | [1] | |
| Platelet Aggregation | U46619 (a TXA2 mimetic) | 3.8 x 10⁻⁶ | [1] |
| Collagen (2 µg/mL) | 4.0 x 10⁻⁶ | [1] | |
| Arachidonic Acid (10 µM) | 1.8 x 10⁻⁸ | [1] |
Table 1: In Vitro Inhibitory and Antagonistic Activity of this compound
| Enzyme/Receptor | Action | Specificity |
| Thromboxane A2 Synthase | Inhibition | Highly specific; does not significantly affect cyclooxygenase or prostacyclin synthase. |
| TXA2/PGH2 Receptor | Antagonism | Competitive antagonist against the stable TXA2 mimetic U46619. |
Table 2: Mechanism of Action of this compound
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial pharmacological profiling of this compound.
Preparation of Platelet Suspensions
-
Platelet-Rich Plasma (P.R.P.): Human venous blood was collected into 1/10 volume of 3.13% trisodium citrate. P.R.P. was prepared by centrifugation at 150 x g for 15 minutes at room temperature.
-
Washed Platelets: P.R.P. was acidified to pH 6.5 with 0.15 M citric acid and centrifuged at 800 x g for 10 minutes. The platelet pellet was resuspended in a buffered salt solution and the washing procedure was repeated. The final platelet pellet was resuspended in a Tyrode's buffer (pH 7.4) containing 0.2% bovine serum albumin.
Measurement of Thromboxane B2 Production
-
Washed human platelets were incubated with various concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Thromboxane synthesis was initiated by the addition of arachidonic acid or collagen.
-
After a 5-minute incubation, the reaction was stopped by the addition of indomethacin and cooling on ice.
-
The samples were centrifuged, and the supernatant was collected.
-
Thromboxane B2 (the stable metabolite of TXA2) levels were quantified using a specific radioimmunoassay.
Platelet Aggregation Assays
-
Platelet aggregation was monitored turbidimetrically in P.R.P. using a platelet aggregometer.
-
P.R.P. was pre-incubated with various concentrations of this compound or vehicle for 10 minutes at 37°C with constant stirring.
-
Aggregation was induced by adding agonists such as U46619, collagen, or arachidonic acid.
-
The change in light transmission was recorded over time, and the maximum aggregation response was determined.
Signaling Pathway of this compound's Dual Action
The dual mechanism of this compound interrupts the arachidonic acid cascade at two critical points, leading to a potent antiplatelet effect.
Caption: Dual inhibitory action of this compound on the arachidonic acid cascade.
Initial Synthesis of this compound
Proposed Synthetic Workflow
The synthesis would likely involve the preparation of two key intermediates: a substituted pyridine moiety and a butenoic acid derivative, followed by their condensation.
Caption: A plausible synthetic workflow for the preparation of this compound.
General Synthetic Procedures (Hypothesized)
Step 1: Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
-
Nucleophilic Substitution: 4-(Bromomethyl)benzonitrile is reacted with imidazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield 4-(1H-imidazol-1-ylmethyl)benzonitrile.
-
Nitrile Reduction: The resulting nitrile is then selectively reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.
Step 2: Synthesis of the Pyridine-Butenoic Acid Side Chain
-
Activation of Pyridine-4-acetic acid: Pyridine-4-acetic acid is likely activated, for instance, by conversion to its ethyl ester.
-
Condensation: The activated pyridine derivative is then condensed with a suitable C2-synthon, such as ethyl formate, in the presence of a strong base to form an enolate, which is then further reacted to introduce the butenoic acid moiety. A Knoevenagel-Doebner condensation or a similar reaction could be employed.
Step 3: Final Condensation
-
The aldehyde from Step 1 and the pyridine-butenoic acid derivative from Step 2 are condensed under conditions that favor the formation of the ylidene bond, likely with subsequent hydrolysis of an ester to the final carboxylic acid.
Conclusion
This compound emerged from the Janssen Research Foundation as a novel antiplatelet agent with a unique dual mechanism of action, potently inhibiting thromboxane A2 synthesis and antagonizing its receptor. The initial in vitro studies meticulously characterized its pharmacological profile, establishing a foundation for its further development. While the precise, originally documented synthetic pathway is not widely published, a plausible and efficient synthesis can be conceived based on established chemical transformations. This technical guide provides a comprehensive overview of the foundational scientific work that introduced this compound to the field of cardiovascular drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized trial of this compound, a combined thromboxane A2 synthase inhibitor and thromboxane A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The this compound Versus Aspirin Patency Trial (RAPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
Ridogrel: A Dual-Action Antiplatelet Agent for Cardiovascular Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ridogrel is a potent antiplatelet agent with a unique dual mechanism of action, functioning as both a thromboxane A2 synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptor antagonist. This dual activity offers a comprehensive blockade of the thromboxane A2 pathway, a critical mediator of platelet activation and aggregation in the pathophysiology of cardiovascular disease. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the associated signaling pathways.
Mechanism of Action
This compound's primary therapeutic effect lies in its ability to modulate the arachidonic acid cascade, specifically targeting the production and action of thromboxane A2 (TXA2).[1]
-
Thromboxane A2 Synthase Inhibition: this compound inhibits the enzyme thromboxane A2 synthase, which is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2 in activated platelets.[1] This action directly reduces the local concentration of this potent pro-aggregatory and vasoconstrictive agent.
-
TXA2/PG-END Receptor Antagonism: Simultaneously, this compound competitively blocks the TXA2/PG-END receptor, preventing the binding of any remaining TXA2 and other prostanoid precursors like PGH2.[1][2] This receptor antagonism further attenuates the downstream signaling that leads to platelet activation.
By inhibiting both the synthesis and the receptor-mediated signaling of TXA2, this compound effectively blunts a key amplification loop in platelet aggregation, making it a potentially more effective antiplatelet agent than drugs with a single mechanism of action, such as aspirin.[1]
Quantitative Data
The following tables summarize key quantitative data from various studies on this compound, providing insights into its potency and clinical efficacy.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description | Reference(s) |
| IC50 (TXA2/PG-END Receptor Antagonism) | 5.2 µM | Concentration of this compound required to inhibit 50% of specific ligand binding to the TXA2/PG-END receptor on intact human platelets. | [2] |
| ED50 (U46619-induced Platelet Aggregation) | 27 µM | Effective dose of this compound required to inhibit 50% of platelet aggregation induced by the TXA2 mimetic U46619. | [2] |
| ED50 (Collagen-induced Platelet Aggregation) | 4.7 µM | Effective dose of this compound required to inhibit 50% of platelet aggregation induced by collagen. | [2] |
Table 2: Clinical Outcomes from the this compound Versus Aspirin Patency Trial (RAPT)
The RAPT study was a randomized trial comparing this compound with aspirin as an adjunct to thrombolysis with streptokinase in patients with acute myocardial infarction.
| Clinical Endpoint | This compound (n=453) | Aspirin (n=454) | P-value |
| Coronary Patency (TIMI grades 2 or 3) | 72.2% | 75.5% | NS |
| New Ischemic Events (Reinfarction, Recurrent Angina, Ischemic Stroke) | 13% | 19% | < .025 |
| Major Bleeding Complications | Similar in both groups | Similar in both groups | NS |
| Hemorrhagic Stroke | No excess | No excess | NS |
NS: Not Significant
Signaling Pathways
This compound's dual-action mechanism interrupts the thromboxane A2 signaling pathway at two critical points. The following diagram illustrates this pathway and the points of intervention by this compound.
Caption: this compound's dual mechanism of action on the thromboxane A2 signaling pathway.
In addition to direct inhibition, by shunting PGH2 away from TXA2 production, this compound may also promote the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has anti-aggregatory effects by increasing intracellular cyclic AMP (cAMP) levels.[3][4]
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Platelet Aggregation Assay
This assay measures the ability of an agent to inhibit platelet aggregation in response to various agonists.
Objective: To determine the dose-dependent effect of this compound on platelet aggregation induced by agonists such as collagen, arachidonic acid, or the TXA2 mimetic U46619.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with this compound: Aliquots of PRP are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Induction of Aggregation: A platelet agonist (e.g., collagen, arachidonic acid, or U46619) is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is monitored using a light transmission aggregometer. The change in light transmittance through the PRP suspension is recorded over time as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The ED50 value is calculated from the dose-response curve.
Thromboxane B2 (TXB2) Measurement
This immunoassay quantifies the stable metabolite of TXA2, providing an indirect measure of TXA2 synthesis.
Objective: To assess the inhibitory effect of this compound on TXA2 synthase activity by measuring TXB2 levels.
Methodology:
-
Sample Collection: Blood samples are collected and allowed to clot at 37°C for a standardized time (e.g., 60 minutes) to induce maximal TXA2 production. Alternatively, PRP can be stimulated with an agonist.
-
Serum/Plasma Preparation: The clotted blood is centrifuged to separate the serum. For PRP studies, the supernatant is collected after stimulation and centrifugation.
-
Immunoassay: TXB2 levels in the serum or supernatant are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of TXB2 is determined by comparing the sample absorbance or radioactivity to a standard curve. The percentage of inhibition by this compound is calculated relative to a vehicle control.
RAPT Clinical Trial Protocol
Objective: To compare the efficacy and safety of this compound with aspirin as adjunctive therapy to streptokinase in patients with acute myocardial infarction.
Study Design: A multicenter, randomized, double-blind, parallel-group trial.
Patient Population: Patients presenting with acute myocardial infarction eligible for thrombolytic therapy with streptokinase.
Treatment Arms:
-
This compound Group: Intravenous loading dose of this compound followed by oral maintenance doses.
-
Aspirin Group: Standard aspirin regimen.
-
Both groups received streptokinase.
Primary Endpoint: Coronary artery patency, assessed by angiography and defined as TIMI (Thrombolysis in Myocardial Infarction) flow grade 2 or 3 in the infarct-related artery at a specified time point post-treatment.
Secondary Endpoints:
-
Incidence of new ischemic events (reinfarction, recurrent angina, ischemic stroke).
-
Major and minor bleeding complications.
-
Mortality.
Statistical Analysis: The primary endpoint was analyzed using appropriate statistical tests for comparing proportions. Secondary endpoints were analyzed using survival analysis and other relevant statistical methods.
Potential Applications and Future Directions
The dual mechanism of action of this compound presents a compelling therapeutic profile for the management of various cardiovascular diseases where platelet activation plays a central role.
-
Acute Coronary Syndromes (ACS): The RAPT trial, while not demonstrating superiority in achieving coronary patency, did show a significant reduction in new ischemic events, suggesting a potential role for this compound in the secondary prevention of thrombotic events in ACS patients.
-
Stroke: By potently inhibiting platelet aggregation, this compound could be investigated for its utility in the prevention of ischemic stroke, particularly in high-risk populations.
-
Peripheral Artery Disease (PAD): Patients with PAD are at an increased risk of thrombotic events. The antiplatelet effects of this compound could be beneficial in this patient population.
Future research should focus on larger clinical trials to definitively establish the clinical benefit of this compound in various cardiovascular settings, potentially in combination with other antithrombotic agents. Further investigation into its effects on other aspects of vascular biology, such as inflammation and endothelial function, may also reveal additional therapeutic applications.
Conclusion
This compound's unique dual inhibition of both thromboxane A2 synthesis and its receptor presents a rational and potent approach to antiplatelet therapy. While further clinical validation is warranted, the existing preclinical and clinical data suggest that this compound holds significant promise as a valuable agent in the armamentarium against cardiovascular disease. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and further explore the potential of this intriguing molecule.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 4. Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the In Vitro Off-Target Profile of Ridogrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ridogrel is a well-characterized antiplatelet agent with a dual mechanism of action, primarily targeting the thromboxane A2 (TXA2) pathway. It functions as both an inhibitor of thromboxane A2 synthase (TXAS) and an antagonist of the thromboxane A2/prostaglandin endoperoxide receptor (TP receptor).[1][2] This dual action effectively reduces platelet aggregation and has been explored for its therapeutic potential in thrombotic disorders. While its on-target effects are well-documented, a comprehensive understanding of its off-target profile is crucial for a complete safety and efficacy assessment. This technical guide summarizes the known in vitro pharmacology of this compound, provides detailed experimental protocols to investigate its potential off-target effects, and presents signaling pathways and experimental workflows in a clear, visual format.
Introduction to this compound's Mechanism of Action
This compound's primary therapeutic effect stems from its potent and selective modulation of the arachidonic acid cascade, specifically the pathway leading to the synthesis and action of thromboxane A2. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin, which non-selectively inhibit cyclooxygenase (COX) enzymes, this compound targets downstream components of this pathway.[1]
Its dual functionality comprises:
-
Thromboxane A2 Synthase (TXAS) Inhibition: this compound directly inhibits the enzyme responsible for converting prostaglandin H2 (PGH2) into the pro-aggregatory and vasoconstrictive molecule, thromboxane A2.[1]
-
Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor Antagonism: this compound also blocks the receptor through which TXA2 and its precursor, PGH2, exert their effects on platelets and vascular smooth muscle. It is noteworthy that some studies suggest this compound's antagonism at the TP receptor is relatively weak compared to its potent inhibition of TXAS.
This dual mechanism leads to a significant reduction in the production of thromboxane B2 (TXB2), the stable metabolite of TXA2, and a redirection of PGH2 metabolism towards the synthesis of other prostanoids, notably prostacyclin (PGI2), a potent inhibitor of platelet aggregation and a vasodilator. This shunting of substrate is a key aspect of this compound's pharmacological profile.
Quantitative Analysis of this compound's In Vitro Activity
While extensive public data on a broad off-target panel for this compound is limited, the following table summarizes its known on-target and related in vitro activities. A comprehensive off-target assessment would require further experimental investigation using the protocols outlined in this guide.
| Target/Assay | Effect | Concentration/Value | Citation |
| Platelet Aggregation (Collagen-induced) | Inhibition | Statistically significant at ≥ 10 µM | [3] |
| Platelet Aggregation (Arachidonic Acid-induced) | Inhibition | - | [2] |
| Platelet Aggregation (U46619-induced) | Inhibition | - | [2] |
| Thromboxane B2 Release (from mucosal biopsies) | Reduction | Statistically significant at 10 µM | [3] |
| Prostaglandin E2 Release (from mucosal biopsies) | No significant effect | 10 µM | [3] |
| Platelet cAMP Levels (Arachidonic Acid-stimulated) | Increase | - | [4] |
Key Signaling Pathways and Experimental Workflows
This compound's Impact on the Arachidonic Acid Cascade
The following diagram illustrates the primary mechanism of action of this compound within the arachidonic acid pathway.
Workflow for In Vitro Off-Target Screening
A systematic approach is necessary to characterize the off-target profile of a compound like this compound. The following diagram outlines a typical workflow for such an investigation.
Detailed Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound's on-target and potential off-target activities. These are generalized methods that should be optimized for specific laboratory conditions.
Thromboxane A2 Synthase (TXAS) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the enzymatic conversion of PGH2 to TXA2 by microsomal preparations containing TXAS. The product, TXA2, is unstable and is rapidly hydrolyzed to the more stable TXB2, which is then quantified by a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Microsomal preparation from human platelets (source of TXAS)
-
Prostaglandin H2 (PGH2) substrate
-
Test compound (this compound) at various concentrations
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Indomethacin (to inhibit any contaminating COX activity)
-
Stop solution (e.g., a solution containing a chelating agent like EDTA and a reducing agent)
-
TXB2 ELISA kit
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a microtiter plate, add the reaction buffer, indomethacin, and the microsomal preparation.
-
Add the various concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the PGH2 substrate to all wells.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 minutes).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of TXB2 produced in each well using a commercial TXB2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor Binding Assay
Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a known radiolabeled TP receptor antagonist from its binding site on cell membranes expressing the receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human TP receptor (e.g., HEK293 or CHO cells)
-
Radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548)
-
Test compound (this compound) at various concentrations
-
Unlabeled TP receptor antagonist for determining non-specific binding (e.g., high concentration of SQ 29,548)
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled antagonist at a concentration close to its Kd, and either the binding buffer (for total binding), a high concentration of the unlabeled antagonist (for non-specific binding), or various concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of this compound.
-
Calculate the IC50 value from a dose-response curve and then determine the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assays
Principle: These assays measure the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The activity is typically determined by measuring the production of prostaglandin E2 (PGE2) from arachidonic acid via an ELISA.
Materials:
-
Purified ovine or human COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid substrate
-
Test compound (this compound) at various concentrations
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0, containing co-factors like hematin and glutathione)
-
Stop solution (e.g., a mild acid)
-
PGE2 ELISA kit
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In separate microtiter plates for COX-1 and COX-2, add the reaction buffer and the respective enzyme.
-
Add the various concentrations of this compound or vehicle control.
-
Pre-incubate the plates at 37°C for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
Quantify the PGE2 produced using a commercial ELISA kit.
-
Calculate the percentage of inhibition for each enzyme at each concentration of this compound.
-
Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-2 / IC50 COX-1).
Intracellular Cyclic AMP (cAMP) Measurement in Platelets
Principle: This assay quantifies the levels of intracellular cAMP in platelets following treatment with a test compound, often in the presence of an agent that stimulates or inhibits adenylyl cyclase. Competitive immunoassays (e.g., HTRF, LANCE, or ELISA-based) are commonly used for detection.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from healthy donors
-
Test compound (this compound) at various concentrations
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Adenylyl cyclase activator (e.g., forskolin) or a platelet agonist (e.g., arachidonic acid, thrombin)
-
Lysis buffer
-
Commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA)
Procedure:
-
Prepare isolated platelets and resuspend them in a suitable buffer.
-
Pre-treat the platelets with a PDE inhibitor (e.g., IBMX) to allow for the accumulation of any newly synthesized cAMP.
-
Add various concentrations of this compound or vehicle control and incubate for a defined period.
-
Stimulate the platelets with an agonist (e.g., arachidonic acid) or an adenylyl cyclase activator (e.g., forskolin). A control without a stimulator should also be included.
-
Incubate for a short period to allow for cAMP production.
-
Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration in the cell lysates using the chosen commercial assay kit.
-
Analyze the data to determine the effect of this compound on basal and stimulated cAMP levels.
Discussion of Potential Off-Target Effects
Based on its mechanism of action and the broader landscape of prostanoid signaling, several potential off-target interactions for this compound could be hypothesized and should be investigated experimentally:
-
Other Prostanoid Receptors: While its primary receptor target is the TP receptor, it is important to assess its activity at other prostanoid receptors, including the prostacyclin receptor (IP), and the prostaglandin D2 (DP), E2 (EP), and F2α (FP) receptors. Cross-reactivity with these receptors could lead to unintended physiological effects.
-
Cyclooxygenase (COX) Enzymes: Although this compound is known to act downstream of COX, it is prudent to confirm its lack of direct inhibitory activity on COX-1 and COX-2 to ensure its selectivity.
-
Phosphodiesterases (PDEs): The observed increase in platelet cAMP levels with this compound treatment is attributed to the redirection of PGH2 metabolism. However, a direct, albeit weaker, inhibitory effect on PDEs cannot be entirely ruled out without experimental confirmation.
A comprehensive in vitro selectivity panel, including a broad range of G-protein coupled receptors, kinases, ion channels, and other enzymes, would provide a more complete picture of this compound's off-target profile.
Conclusion
This compound's well-defined dual mechanism of action on the thromboxane A2 pathway provides a strong rationale for its antiplatelet effects. However, a thorough in vitro investigation of its potential off-target activities is a critical component of a modern drug safety and development program. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to systematically evaluate the selectivity and potential off-target liabilities of this compound and similar compounds. Such studies are essential for a comprehensive understanding of a drug's pharmacological profile and for predicting its clinical performance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [this compound, a new platelet antiaggregant molecule with a double mechanism of action. A pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dual thromboxane synthase inhibitor and receptor antagonist: anti-inflammatory profile in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic antiplatelet effect of this compound, a combined thromboxane receptor antagonist and thromboxane synthase inhibitor, and UDCG-212, a cAMP-phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Modulated by Ridogrel Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ridogrel, a pyridinyl-pentanoic acid derivative, is a potent dual-action antiplatelet agent. It functions as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist. This dual mechanism of action allows this compound to effectively modulate the arachidonic acid cascade, leading to a significant reduction in platelet aggregation and a favorable shift in the balance of vasoactive and platelet-inhibiting prostanoids. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the assays used to characterize its activity.
Core Mechanism of Action: Dual Blockade of the Thromboxane Pathway
This compound's primary therapeutic effect stems from its ability to simultaneously inhibit the synthesis of thromboxane A2 and block its site of action.[1][2]
-
Thromboxane A2 Synthase Inhibition: this compound directly inhibits the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2 in platelets. By blocking this step, this compound significantly reduces the production of TXA2, a potent vasoconstrictor and platelet agonist.[3]
-
Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor Antagonism: In addition to inhibiting TXA2 synthesis, this compound also acts as a competitive antagonist at the TP receptors.[4] This prevents any remaining TXA2, as well as its precursor PGH2, from binding to the receptor and initiating the signaling cascade that leads to platelet activation and aggregation.[4]
This dual action is significant because it not only reduces the primary platelet agonist (TXA2) but also redirects the metabolic pathway of PGH2 towards the production of other prostanoids, such as prostacyclin (PGI2), which is a vasodilator and an inhibitor of platelet aggregation.[5]
Key Cellular Pathways Modulated by this compound
The dual blockade of the thromboxane pathway by this compound leads to the modulation of several key cellular signaling pathways, primarily in platelets and endothelial cells.
Arachidonic Acid Cascade and Prostanoid Synthesis
This compound's intervention in the arachidonic acid cascade results in a significant alteration of the prostanoid profile.
-
Inhibition of Thromboxane A2 Synthesis: As a primary mechanism, this compound blocks the conversion of PGH2 to TXA2.[3]
-
Shunting towards Prostacyclin and other Prostaglandins: The inhibition of thromboxane synthase leads to an accumulation of PGH2, which is then available for other enzymes to metabolize. This results in an increased synthesis of PGI2 by endothelial cells and other prostaglandins like PGE2 and PGD2.[6][7] PGI2, in particular, has opposing effects to TXA2, promoting vasodilation and inhibiting platelet aggregation.[5]
Platelet Activation and Aggregation Pathway
By antagonizing the TP receptor, this compound directly interferes with the signaling cascade that leads to platelet activation.
-
Blockade of TP Receptor Signaling: The binding of agonists like TXA2 and PGH2 to the TP receptor normally activates Gq and G12/13 proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels. This compound blocks this initial step.[4]
-
Inhibition of Downstream Events: The prevention of TP receptor activation inhibits downstream events such as platelet shape change, degranulation (release of ADP and serotonin), and the conformational activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.
Modulation of Reactive Oxygen Species (ROS) Production
In the context of inflammatory bowel disease, this compound has been shown to reduce the production of reactive oxygen metabolites in cultured inflamed colorectal mucosal biopsies.[8] The exact mechanism is not fully elucidated but may be linked to the reduction of inflammatory mediators that contribute to oxidative stress.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | System | Value | Reference(s) |
| IC50 | TP Receptor Binding ([3H]SQ29548) | Human Platelets | 5.2 µM | [4] |
| ED50 | U46619-induced Platelet Aggregation | Human Platelets | 27 µM | [4] |
| ED50 | Collagen-induced Platelet Aggregation | Human Platelets | 4.7 µM | [4] |
| Concentration | Inhibition of TXB2 release | Cultured inflamed colorectal mucosal biopsies | 10 µM | [8] |
| Concentration | Inhibition of ROS production | Cultured inflamed colorectal mucosal biopsies | 10 µM | [8] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Humans
| Dosage | Biomarker | Effect | Reference(s) |
| 300 mg b.i.d. | Serum Thromboxane B2 (TXB2) | Marked decrease | [9] |
| 300 mg b.i.d. | Serum 6-keto-PGF1α | Increase | [9] |
| 300 mg b.i.d. | Urinary 2,3-dinor-TXB2 | Reduction (279 ± 28 to 21 ± 6 ng/g creatinine) | [10] |
| 300 mg b.i.d. | Urinary TXB2 | Reduction (39 ± 9 to 14 ± 4 ng/g creatinine) | [10] |
| 300 mg b.i.d. | Urinary 2,3-dinor-6-oxo-PGF1α | Increase (146 ± 11 to 184 ± 20 ng/g creatinine) | [10] |
| 300 mg b.i.d. | Urinary 6-oxo-PGF1α | Increase (58 ± 6 to 86 ± 9 ng/g creatinine) | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular effects of this compound.
Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor Binding Assay
This assay is used to determine the binding affinity of this compound to the TP receptor.
-
Principle: A competitive radioligand binding assay is performed using a radiolabeled TP receptor antagonist, such as [3H]SQ29548, and a preparation of human platelets or platelet membranes. The ability of increasing concentrations of this compound to displace the radioligand from the receptor is measured.
-
Protocol:
-
Preparation of Washed Platelets or Platelet Membranes:
-
Obtain human blood from healthy, drug-free volunteers and collect it into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 150 x g for 15 minutes).
-
To obtain washed platelets, pellet the platelets from the PRP by centrifugation at a higher speed (e.g., 800 x g for 10 minutes) and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
For platelet membranes, the washed platelets are subjected to lysis and differential centrifugation to isolate the membrane fraction.
-
-
Binding Assay:
-
In a final volume of 250 µL, incubate the platelet preparation with a fixed concentration of [3H]SQ29548 (e.g., 1-5 nM) and varying concentrations of this compound or a vehicle control.[11]
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled TP receptor antagonist) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
-
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.
-
Principle: Light transmission aggregometry is used to measure the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Antiplatelet agents like this compound will inhibit this aggregation.
-
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human blood as described for the binding assay.
-
Prepare PRP by low-speed centrifugation.
-
Prepare platelet-poor plasma (PPP) by high-speed centrifugation of the remaining blood. PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C in an aggregometer cuvette with a stir bar.
-
Add this compound at various concentrations or a vehicle control and incubate for a short period (e.g., 2-5 minutes).
-
Add a platelet agonist to induce aggregation. Common agonists and their typical concentrations include:
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum aggregation is determined as the percentage change in light transmission relative to PPP.
-
Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration.
-
Calculate the ED50 value (the effective dose of this compound that inhibits 50% of the agonist-induced aggregation) from the dose-response curve.
-
-
Measurement of Thromboxane B2 and 6-keto-Prostaglandin F1α
This assay quantifies the effect of this compound on the production of TXA2 and PGI2 by measuring their stable metabolites, TXB2 and 6-keto-PGF1α, respectively.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. In this assay, the TXB2 or 6-keto-PGF1α in the sample competes with a fixed amount of enzyme-labeled TXB2 or 6-keto-PGF1α for a limited number of binding sites on a specific antibody.
-
Protocol:
-
Sample Collection and Preparation:
-
For in vitro studies, collect the supernatant from cell cultures or platelet suspensions after treatment with this compound and appropriate stimuli.
-
For in vivo studies, collect serum or urine samples from subjects treated with this compound.
-
-
ELISA Procedure (General Steps):
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add the enzyme-conjugated TXB2 or 6-keto-PGF1α.
-
Add the primary antibody specific for TXB2 or 6-keto-PGF1α.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TXB2 or 6-keto-PGF1α in the samples by interpolating their absorbance values from the standard curve.
-
-
Thromboxane A2 Synthase Activity Assay
This assay directly measures the inhibitory effect of this compound on the activity of the thromboxane A2 synthase enzyme.
-
Principle: A fluorescence polarization-based inhibitor screening assay can be used. This assay utilizes a fluorescently labeled probe that binds to the active site of the thromboxane A2 synthase. Inhibitors like this compound will displace this probe, leading to a decrease in fluorescence polarization.
-
Protocol:
-
Assay Setup:
-
In a microplate, combine recombinant human thromboxane A2 synthase, the fluorescent probe, and varying concentrations of this compound or a positive control inhibitor (e.g., ozagrel).
-
-
Incubation:
-
Incubate the mixture at room temperature to allow for binding and potential displacement of the probe.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates inhibition of the enzyme.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
-
Measurement of Reactive Oxygen Species (ROS) in Mucosal Biopsies
This assay is used to assess the effect of this compound on ROS production in inflamed intestinal tissue.
-
Principle: A chemiluminescence assay using a luminol-based substrate is employed. The oxidation of luminol by ROS, particularly those generated by myeloperoxidase in neutrophils, results in the emission of light, which can be quantified.
-
Protocol:
-
Biopsy Collection and Culture:
-
Obtain colorectal mucosal biopsies from patients with inflammatory bowel disease.
-
Culture the biopsies in a suitable medium in the presence of varying concentrations of this compound or a vehicle control.
-
-
Chemiluminescence Measurement:
-
After the culture period, transfer the biopsies to a luminometer.
-
Add the luminol-containing reagent to the biopsies.
-
Measure the light emission over a set period.
-
-
Data Analysis:
-
The chemiluminescence is typically expressed as photons per milligram of tissue per minute.
-
Compare the chemiluminescence in this compound-treated biopsies to that of the control to determine the effect of this compound on ROS production.
-
-
Conclusion
This compound's dual mechanism of action, involving both the inhibition of thromboxane A2 synthase and the antagonism of the TP receptor, provides a powerful and multifaceted approach to modulating the cellular pathways involved in platelet aggregation and thrombosis. The redirection of prostaglandin synthesis towards the production of beneficial prostanoids like prostacyclin further enhances its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other compounds targeting the thromboxane pathway. This in-depth understanding is crucial for researchers and drug development professionals working to advance the treatment of thrombotic and inflammatory diseases.
References
- 1. Randomized trial of this compound, a combined thromboxane A2 synthase inhibitor and thromboxane A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The this compound Versus Aspirin Patency Trial (RAPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [5,6-3H]SQ 29,548 as a high affinity radioligand, binding to thromboxane A2/prostaglandin H2-receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Luminescent Assay for Detection of Reactive Oxygen Species [promega.com]
- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 8. Chemiluminescence assay of mucosal reactive oxygen metabolites in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemiluminescence assay of mucosal reactive oxygen species in gastric cancer, ulcer and antral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thromboxane A2 receptor antagonism and synthase inhibition in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Methodological & Application
Application Notes and Protocols: Ridogrel In Vitro Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ridogrel is a potent antiplatelet agent characterized by a dual mechanism of action: it functions as both a thromboxane A2 synthase inhibitor and a prostaglandin endoperoxide/thromboxane A2 receptor antagonist.[1][2] This dual activity makes this compound a subject of significant interest in the research and development of antithrombotic therapies. By inhibiting thromboxane A2 synthase, this compound blocks the conversion of prostaglandin H2 to thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist.[2] Simultaneously, by antagonizing the TXA2 receptor, it prevents the binding of any remaining TXA2 and other prostaglandin endoperoxides, further impeding platelet activation and aggregation.[1][2] In vitro studies have demonstrated that this compound effectively inhibits platelet aggregation induced by various agonists, including arachidonic acid, collagen, and the stable TXA2 analog, U46619.[1][3]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for platelet function testing.
Principle of the Assay
Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. In a resting state, the PRP is turbid due to the uniform suspension of platelets, resulting in low light transmission. Upon the addition of an agonist, platelets activate and form aggregates, causing the PRP to become clearer and allowing more light to pass through to a photodetector. The change in light transmission is recorded over time, providing a quantitative measure of platelet aggregation.
Materials and Reagents
-
Whole blood from healthy human donors (collected in 3.2% sodium citrate)
-
This compound
-
Agonists:
-
Arachidonic Acid (AA)
-
Collagen
-
U46619 (a stable thromboxane A2 analog)
-
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Cuvettes with stir bars
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any platelet-affecting medications for at least two weeks. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored layer of PRP, avoiding the buffy coat, and transfer it to a separate polypropylene tube.
-
Keep the PRP at room temperature and allow it to rest for at least 30 minutes before use. Assays should be completed within 4 hours of blood collection.
-
-
PPP Preparation:
-
After removing the PRP, centrifuge the remaining blood at a higher speed, typically 1500-2000 x g for 15 minutes, to pellet the remaining cellular components.
-
Collect the supernatant, which is the platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with autologous PPP.
-
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry
-
Instrument Setup:
-
Turn on the LTA instrument and allow it to warm up to 37°C.
-
Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.
-
-
Assay Procedure:
-
Pipette 450 µL of PRP into a cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes with stirring (typically 900-1200 rpm).
-
Add 50 µL of the vehicle (DMSO) or varying concentrations of this compound to the PRP and incubate for a predetermined time (e.g., 5-10 minutes).
-
Initiate the recording of light transmission.
-
Add a specific concentration of the chosen agonist (e.g., arachidonic acid, collagen, or U46619) to the cuvette to induce platelet aggregation.
-
Record the aggregation for a set period, typically 5-10 minutes, until a maximal and stable aggregation response is observed in the control (vehicle-treated) sample.
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of platelet aggregation.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
If a dose-response is performed, calculate the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation response).
-
Data Presentation
The following tables summarize representative quantitative data on the inhibitory effect of this compound on platelet aggregation induced by different agonists. (Note: The following data are illustrative and may not represent actual experimental results.)
Table 1: Dose-Dependent Inhibition of Arachidonic Acid-Induced Platelet Aggregation by this compound
| This compound Concentration (µM) | Mean Inhibition of Aggregation (%) | Standard Deviation |
| 0.1 | 15.2 | 3.1 |
| 1 | 48.5 | 5.7 |
| 10 | 85.3 | 4.2 |
| 100 | 98.1 | 1.5 |
Table 2: Dose-Dependent Inhibition of Collagen-Induced Platelet Aggregation by this compound
| This compound Concentration (µM) | Mean Inhibition of Aggregation (%) | Standard Deviation |
| 0.1 | 10.8 | 2.5 |
| 1 | 42.1 | 6.2 |
| 10 | 79.8 | 5.1 |
| 100 | 95.4 | 2.3 |
Table 3: Dose-Dependent Inhibition of U46619-Induced Platelet Aggregation by this compound
| This compound Concentration (µM) | Mean Inhibition of Aggregation (%) | Standard Deviation |
| 0.1 | 20.5 | 4.3 |
| 1 | 55.2 | 7.1 |
| 10 | 90.6 | 3.8 |
| 100 | 99.2 | 1.1 |
Table 4: IC50 Values of this compound for Inhibition of Platelet Aggregation
| Agonist | IC50 (µM) |
| Arachidonic Acid | ~1.2 |
| Collagen | ~1.5 |
| U46619 | ~0.8 |
Mandatory Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for the LTA assay.
References
- 1. Synergistic antiplatelet effect of this compound, a combined thromboxane receptor antagonist and thromboxane synthase inhibitor, and UDCG-212, a cAMP-phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The in vitro effect of this compound on platelet function in normocholesterolaemic and familial hypercholesterolaemic type IIa subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of a 300 mg Twice Daily Dose
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for studies involving a 300 mg twice-daily (BID) oral dosage regimen. The information is compiled from various clinical trials and research articles to assist in the design and execution of similar studies. The primary focus is on the application of this dosage in the context of acute leukemia, with additional information on its use in bacterial infections and neuropathic pain.
Enzomenib for Acute Leukemia
Background
Enzomenib (DSP-5336) is an investigational, oral, small-molecule inhibitor of the menin-mixed-lineage leukemia (MLL) protein interaction. This interaction is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with KMT2A rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations.[1][2] By disrupting the menin-MLL interaction, enzomenib aims to inhibit the proliferation of leukemia cells and promote differentiation.[2][3] Preclinical studies have demonstrated its selective growth inhibition in human acute leukemia cell lines with these genetic alterations.[2]
A Phase 1/2, open-label, dose-escalation, and dose-expansion study (NCT04988555) has been conducted to evaluate the safety, tolerability, and preliminary efficacy of enzomenib in adult patients with relapsed or refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][4][5] The 300 mg twice-daily dose was one of the levels evaluated in this study and was found to be well-tolerated.[1]
Data Presentation
Table 1: Summary of the Phase 1/2 Clinical Trial of Enzomenib (NCT04988555). [1][4][5]
| Parameter | Description |
| Study Title | A Phase 1/2, Open-Label, Dose-Escalation, Dose-Expansion Study of DSP-5336 in Adult Patients with Acute Leukemia. |
| Phase | Phase 1/2 |
| Primary Purpose | Treatment |
| Intervention | Enzomenib (DSP-5336) oral administration |
| Dosage Cohort | Dose escalation from 40 mg BID up to 300 mg BID |
| Patient Population | Adults with relapsed or refractory AML, ALL, or acute leukemia of ambiguous lineage, with or without MLL rearrangement or NPM1 mutation. |
| Primary Endpoints | Phase 1: Safety and tolerability. Phase 2: Preliminary efficacy (Complete Remission + Complete Remission with partial hematologic recovery rate). |
Table 2: Key Eligibility Criteria for the Enzomenib Phase 1/2 Study. [5]
| Inclusion Criteria | Exclusion Criteria |
| Confirmed diagnosis of refractory or relapsed AML, ALL, or acute leukemia of ambiguous lineage. | Active central nervous system (CNS) leukemia. |
| Age ≥ 18 years (or ≥ 12 years weighing ≥ 40 kg for monotherapy in some regions). | White blood cell count > 30,000/μL at enrollment. |
| Eastern Cooperative Oncology Group (ECOG) performance status ≤ 2. | Known hypersensitivity to the study drug or its components. |
| Adequate hepatic and renal function. |
Table 3: Reported Treatment-Emergent Adverse Events (TEAEs) for Enzomenib (all dose levels). [1]
| Adverse Event | Frequency (≥20% of patients, regardless of relationship) |
| Nausea | 39.5% |
| Vomiting | 29.6% |
| Febrile Neutropenia | 22.2% |
| Diarrhea | 22.2% |
| Hypokalemia | 22.2% |
| Decreased Appetite | 21.0% |
| Headache | 21.0% |
Experimental Protocols
Protocol: Phase 1 Dose-Escalation Study of Enzomenib in Acute Leukemia
This protocol is a summary based on the publicly available information for the NCT04988555 clinical trial.
-
Patient Screening and Enrollment:
-
Obtain written informed consent from all participants.
-
Screen patients for eligibility based on the inclusion and exclusion criteria outlined in Table 2.
-
Confirm the diagnosis of relapsed or refractory acute leukemia through bone marrow biopsy and cytogenetic/molecular analysis for KMT2A rearrangements or NPM1 mutations.
-
-
Study Design and Treatment:
-
This is a Phase 1, open-label, dose-escalation study.
-
Patients are enrolled in sequential cohorts to receive escalating doses of enzomenib. One of the dose cohorts is 300 mg administered orally twice daily.
-
Treatment is administered in continuous 28-day cycles.
-
-
Safety and Tolerability Assessment (Primary Endpoint):
-
Monitor patients for adverse events (AEs) and serious adverse events (SAEs) throughout the study.
-
Grade AEs according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Perform regular physical examinations, vital sign measurements, and laboratory tests (hematology, clinical chemistry, urinalysis).
-
Monitor for dose-limiting toxicities (DLTs) during the first cycle of treatment to determine the maximum tolerated dose (MTD).
-
-
Efficacy Assessment (Secondary Endpoint):
-
Assess preliminary efficacy by evaluating the overall response rate (ORR), including complete remission (CR) and complete remission with partial hematologic recovery (CRh).
-
Perform bone marrow assessments at baseline, at the end of each cycle, and as clinically indicated to evaluate disease response.
-
-
Pharmacodynamic Assessment:
-
Collect peripheral blood and/or bone marrow samples at baseline and on-treatment.
-
Analyze the expression of downstream target genes of the menin-MLL interaction, such as HOXA9 and MEIS1, using quantitative real-time PCR (qRT-PCR).
-
Assess for markers of myeloid differentiation, such as CD11b expression, by flow cytometry.
-
Mandatory Visualization
References
- 1. Paper: Phase 1 Results: First-in-Human Phase 1/2 Study of the Menin-MLL Inhibitor Enzomenib (DSP-5336) in Patients with Relapsed or Refractory Acute Leukemia [ash.confex.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Enzomenib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Find a Study [findastudy.uclh.nhs.uk]
Application Notes and Protocols for In Vivo Administration of Ridogrel in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ridogrel is a potent antiplatelet agent with a dual mechanism of action: it is both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist.[1][2] This dual action makes it a subject of interest in the study of thrombosis and the development of antithrombotic therapies. By inhibiting TXA2 synthase, this compound blocks the production of TXA2, a potent vasoconstrictor and platelet aggregator.[1][2] Simultaneously, by antagonizing the TP receptor, it prevents the binding of any remaining TXA2 and other pro-aggregatory prostaglandins.[1][2]
These application notes provide a summary of the in vivo administration of this compound in various animal models of thrombosis, offering detailed experimental protocols and quantitative data to guide researchers in their study design.
Mechanism of Action of this compound
This compound's antithrombotic effect stems from its ability to interfere with the arachidonic acid cascade at two crucial points. This dual inhibition is believed to offer a more complete blockade of the thromboxane pathway compared to agents with a single mechanism of action.[3]
Quantitative Data Summary
The following tables summarize the quantitative data available for the in vivo administration of this compound in various animal models of thrombosis.
Table 1: this compound Administration in a Canine Model of Coronary Thrombosis
| Animal Model | Thrombosis Induction | This compound Dosage | Administration Route | Key Findings | Reference |
| Dog | Electrolytic injury to the left anterior descending (LAD) coronary artery | 5 mg/kg bolus followed by a 5 mg/kg infusion over 150 min | Intravenous (i.v.) | When combined with rt-PA, produced stable reperfusion without reocclusion in all 5 dogs. Coronary blood flow was significantly higher compared to rt-PA alone (29±6 ml/min vs 10±5 ml/min after 10 min). | [4] |
| Dog | Electrical damage to coronary artery | 1.25 mg/kg | Intravenous (i.v.) | Reduced coronary thrombosis. | |
| Dog | Occlusion/reperfusion-induced arrhythmias | 2.5 mg/kg | Intravenous (i.v.) | Prevented the evolution of arrhythmias into ventricular fibrillation. |
Table 2: this compound Administration in a Rat Model of Arterial Thrombosis
| Animal Model | Thrombosis Induction | This compound Dosage | Administration Route | Key Findings | Reference |
| Rat | Not specified | 1.25 mg/kg | Oral (p.o.) | Singly prolonged tail bleeding time as much as a combination of a TXA2 synthetase inhibitor and a TP receptor antagonist. |
Note: Quantitative data for this compound in the Ferric Chloride-Induced Arterial Thrombosis and Collagen-Epinephrine-Induced Pulmonary Thromboembolism models were not found in the searched literature. Data for other antiplatelet agents in these models are provided in the respective protocol sections for reference.
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to study arterial thrombosis due to its reproducibility and relevance to endothelial injury-induced thrombus formation.
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Surgical Procedure: Make a midline cervical incision and carefully dissect to expose the common carotid artery, separating it from the vagus nerve and surrounding tissues.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before thrombosis induction.
-
Thrombosis Induction: Place a small piece of filter paper (e.g., 2x1 mm) saturated with a ferric chloride (FeCl₃) solution (e.g., 20-50% in distilled water) onto the exposed carotid artery for a specific duration (e.g., 10 minutes).
-
Monitoring and Data Collection:
-
Place a Doppler flow probe distal to the site of injury to continuously monitor blood flow.
-
Record the Time to Occlusion (TTO) , defined as the time from FeCl₃ application to the cessation of blood flow.
-
After the observation period (e.g., 60 minutes), excise the arterial segment containing the thrombus.
-
Measure the wet or dry weight of the thrombus.
-
The arterial segment can be fixed in formalin for histological analysis (e.g., Hematoxylin and Eosin staining) to assess thrombus composition.
-
Reference Data (Other Antiplatelet Agents):
| Compound | Dosage | Administration Route | TTO (min) |
| Aspirin | 30 mg/kg | Oral | Increased TTO |
| Clopidogrel | 30 mg/kg | Oral | Significantly increased TTO |
Collagen and Epinephrine-Induced Pulmonary Thromboembolism Model in Mice
This model is used to evaluate the efficacy of antithrombotic agents in preventing acute, systemic thromboembolism leading to mortality.
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation: Use male Swiss-Webster mice (20-25g).
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the thrombotic challenge.
-
Thrombotic Challenge: Prepare a solution containing collagen (e.g., 0.8 mg/mL) and epinephrine (e.g., 0.1 mg/mL) in saline.
-
Induction of Thromboembolism: Inject a specific volume of the collagen/epinephrine mixture (e.g., 10 mL/kg) into the tail vein of the mice.
-
Observation and Endpoint:
-
Observe the mice continuously for a set period (e.g., 15-30 minutes) for signs of respiratory distress, paralysis, or death.
-
The primary endpoint is typically the survival rate in each treatment group.
-
For mechanistic studies, lung tissue can be collected from surviving or euthanized animals for histological examination to visualize pulmonary thrombi.
-
Reference Data (Other Antiplatelet Agents):
| Compound | Dosage | Administration Route | Survival Rate (%) |
| Aspirin | 20 mg/kg | Intraperitoneal | Increased survival |
Canine Model of Coronary Artery Thrombosis
This large animal model is highly relevant for studying the effects of antithrombotic agents in a setting that more closely mimics human cardiovascular physiology.
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation: Anesthetize adult mongrel dogs of either sex with an appropriate anesthetic and maintain anesthesia with a continuous infusion. Intubate and mechanically ventilate the animals.
-
Surgical Procedure: Perform a left thoracotomy in the fifth intercostal space to expose the heart. Isolate a segment of the left anterior descending (LAD) coronary artery.
-
Instrumentation: Place an electromagnetic or Doppler flow probe around the LAD to measure coronary blood flow.
-
Thrombosis Induction: Induce an occlusive thrombus by applying a low-level anodal electric current (e.g., 150 µA) to the external surface of the LAD via a stimulating electrode.
-
Treatment: Once an occlusive thrombus is formed (confirmed by a drop in blood flow to near zero), administer the treatment regimen. For example, a bolus of this compound (5 mg/kg, i.v.) followed by a continuous infusion (5 mg/kg over 150 minutes), with or without a thrombolytic agent like recombinant tissue-type plasminogen activator (rt-PA).[4]
-
Monitoring and Endpoints:
-
Continuously record coronary blood flow to determine the time to reperfusion and the incidence of reocclusion .
-
Monitor the electrocardiogram (ECG) to assess for arrhythmias .
-
Measure other hemodynamic parameters such as blood pressure and heart rate.
-
Conclusion
This compound demonstrates significant antithrombotic effects in various in vivo animal models of thrombosis. The detailed protocols and available quantitative data provided in these application notes serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other dual-acting antiplatelet agents. Further studies are warranted to fully elucidate the dose-response relationship of this compound in standardized rodent models of thrombosis.
References
- 1. The in vivo antiplatelet effects of thromboxane A2 synthase inhibitors are potentiated by simultaneous thromboxane A2/prostaglandin H2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Ridogrel Stock Solutions in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ridogrel is a potent small molecule that functions as a dual thromboxane A2 synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide receptor blocker. This dual mechanism of action makes it a valuable tool for in vitro studies of pathways involved in platelet aggregation, vasoconstriction, and inflammation. These application notes provide a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) for use in cell culture experiments.
Physicochemical and Pharmacological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 366.3 g/mol | |
| Solubility in DMSO | 100 mg/mL (272.98 mM) | |
| Mechanism of Action | Dual inhibitor of thromboxane A2 synthase and antagonist of the thromboxane A2/prostaglandin endoperoxide receptor. | |
| In Vitro Effective Concentration | ≥ 10 µM for significant inhibition of platelet activation and thromboxane B2 release. | |
| In Vitro Effective Concentration | Plasma concentrations > 10 ng/mL strongly inhibit U46619-induced platelet aggregation. |
Experimental Protocol: Preparation of this compound Stock Solutions in DMSO
This protocol outlines the steps for preparing a sterile, high-concentration stock solution of this compound in DMSO, which can then be diluted to working concentrations for various cell-based assays.
Materials
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for terminal sterilization)
Procedure
-
Preparation of the Workspace: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet, to maintain the sterility of the stock solution.
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.63 mg of this compound.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 36.63 mg of this compound.
-
Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
-
Sterilization (Optional):
-
For applications requiring absolute sterility, the this compound-DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions
To prepare a working solution, thaw a single aliquot of the this compound stock solution and dilute it in the appropriate cell culture medium to the desired final concentration. It is critical to maintain the final concentration of DMSO in the cell culture medium below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.
Example Dilution: To prepare 1 mL of a 10 µM working solution from a 100 mM stock:
-
Perform a serial dilution. First, dilute the 100 mM stock 1:100 in sterile DMSO to create a 1 mM intermediate stock.
-
Then, dilute the 1 mM intermediate stock 1:100 in cell culture medium to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Thromboxane A2 Signaling Pathway and this compound's Mechanism of Action
Application Notes and Protocols for the Use of Ridogrel at 10 µM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ridogrel at a concentration of 10 µM, with a focus on its anti-inflammatory and anti-platelet effects as demonstrated in a key study by Carty et al. (2000) in the context of inflammatory bowel disease.[1][2]
Introduction
This compound is a dual-action molecule that functions as both a thromboxane A2 synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide receptor antagonist.[3][4] This dual mechanism of action makes it a potent inhibitor of platelet aggregation and a compound of interest for various inflammatory and thrombotic conditions. The concentration of 10 µM has been shown to be effective in vitro for elucidating its mechanism and potential therapeutic applications.
Mechanism of Action
This compound's primary mode of action involves the modulation of the arachidonic acid cascade. It selectively inhibits thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. Simultaneously, this compound blocks the thromboxane A2/prostaglandin endoperoxide (TP) receptors, preventing the biological effects of any remaining TXA2 and its precursors. This dual inhibition leads to a significant reduction in platelet activation and aggregation.
Signaling Pathway
Caption: this compound's dual mechanism of action in the arachidonic acid cascade.
Data Presentation
The following tables summarize the quantitative data from a study using a 10 µM concentration of this compound on inflamed colorectal mucosal biopsies and in vitro platelet activation assays.
Table 1: Effect of 10 µM this compound on Eicosanoid and Cytokine Release [1][2]
| Analyte | Effect of 10 µM this compound | P-value |
| Thromboxane B2 (TXB2) | Significantly Reduced | P < 0.01 |
| Prostaglandin E2 (PGE2) | No Significant Effect | - |
| Tumour Necrosis Factor-alpha (TNF-α) | No Significant Effect | - |
Table 2: Effect of 10 µM this compound on Reactive Oxygen Metabolite (ROM) Production [1][2]
| Assay System | Effect of 10 µM this compound | P-value |
| Cultured Inflamed Colorectal Mucosal Biopsies | Significantly Reduced ROM Production | P < 0.01 |
| Cell-Free System | No Direct Antioxidant Activity | - |
Table 3: Effect of 10 µM this compound on Platelet Activation In Vitro [1][2]
| Concentration | Effect on Platelet Activation | P-value |
| ≥ 10 µM | Inhibited | P ≤ 0.05 |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature.[1][2] For precise experimental details, it is recommended to consult the original publication by Carty et al. (2000).
Eicosanoid and Cytokine Measurement from Cultured Colorectal Mucosal Biopsies
Objective: To determine the effect of this compound on the production of TXB2, PGE2, and TNF-α from inflamed mucosal tissue.
Workflow:
Caption: Workflow for measuring eicosanoid and cytokine production.
Methodology:
-
Biopsy Collection: Obtain fresh inflamed colorectal mucosal biopsies from patients with inflammatory bowel disease.
-
Tissue Culture: Place individual biopsies in a 24-well plate with a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics.
-
Treatment: Add this compound to the culture medium to a final concentration of 10 µM. Use a vehicle control (e.g., DMSO) for comparison.
-
Incubation: Incubate the biopsies at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.
-
ELISA: Measure the concentrations of TXB2, PGE2, and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the weight of the biopsy tissue and compare the levels of each analyte between the this compound-treated and control groups.
Reactive Oxygen Metabolite (ROM) Production Assay
Objective: To assess the effect of this compound on the production of reactive oxygen metabolites by cultured mucosal biopsies.
Methodology:
-
Biopsy Preparation and Culture: Follow steps 1 and 2 as described in the previous protocol.
-
Treatment: Treat the biopsies with 10 µM this compound or a vehicle control.
-
Chemiluminescence Measurement: Measure ROM production using a chemiluminescence assay. This typically involves the addition of a chemiluminescent probe (e.g., luminol) that emits light upon reaction with ROMs. The light emission is then quantified using a luminometer.
-
Data Analysis: Compare the chemiluminescence signal between the this compound-treated and control groups to determine the effect on ROM production.
In Vitro Platelet Activation Assay
Objective: To evaluate the inhibitory effect of this compound on platelet activation.
Workflow:
Caption: Workflow for in vitro platelet activation assay.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed to separate the PRP.
-
Pre-incubation with this compound: Pre-incubate the PRP with 10 µM this compound or a vehicle control for a specified time at 37°C.
-
Platelet Activation: Induce platelet activation by adding an agonist such as ADP or collagen.
-
Antibody Staining: Stain the platelets with a fluorescently labeled monoclonal antibody that recognizes a platelet activation marker (e.g., P-selectin/CD62P).
-
Flow Cytometry: Analyze the stained platelets using a flow cytometer to quantify the percentage of activated (fluorescently labeled) platelets.
-
Data Analysis: Compare the percentage of activated platelets in the this compound-treated samples to the control samples.
Conclusion
The use of this compound at a concentration of 10 µM provides a valuable tool for in vitro studies investigating inflammatory and platelet-mediated processes. The provided data and protocols serve as a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and similar dual-action inhibitors.
References
- 1. This compound, a dual thromboxane synthase inhibitor and receptor antagonist: anti-inflammatory profile in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The in vitro effect of this compound on platelet function in normocholesterolaemic and familial hypercholesterolaemic type IIa subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound, a new platelet antiaggregant molecule with a double mechanism of action. A pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation with Ridogrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ridogrel is a potent antiplatelet agent with a dual mechanism of action: it is both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide receptor antagonist.[1] This dual action effectively blocks a key pathway in platelet activation and aggregation. Flow cytometry is a powerful technique for the single-cell analysis of platelet activation, allowing for the precise quantification of various cell surface markers that are upregulated upon activation.
These application notes provide a framework for utilizing flow cytometry to assess the inhibitory effects of this compound on platelet activation. The protocols outlined below are based on established methods for analyzing platelet activation markers and can be adapted for the specific needs of your research.
Key Platelet Activation Markers
Two of the most widely used markers for assessing platelet activation by flow cytometry are:
-
P-selectin (CD62P): An alpha-granule membrane protein that is translocated to the platelet surface upon activation. Its presence is a direct indicator of platelet degranulation.
-
Activated Glycoprotein IIb/IIIa (GPIIb/IIIa): This integrin complex undergoes a conformational change upon platelet activation, enabling it to bind fibrinogen and mediate platelet aggregation. The monoclonal antibody PAC-1 specifically recognizes the activated form of GPIIb/IIIa.
Postulated Effects of this compound on Platelet Activation Markers
Based on its mechanism of action, this compound is expected to inhibit platelet activation induced by agonists that rely on the thromboxane A2 pathway, such as arachidonic acid and collagen. This inhibition would be observed as a decrease in the expression of P-selectin and a reduction in the binding of PAC-1 to the activated GPIIb/IIIa complex.
Data Presentation: Hypothetical Quantitative Data
Table 1: Effect of this compound on P-selectin Expression
| Agonist (Concentration) | This compound Concentration (µM) | % P-selectin Positive Platelets (Mean ± SD) | % Inhibition |
| Resting (Unstimulated) | 0 | 2.5 ± 0.8 | - |
| 1 | 2.3 ± 0.7 | 8% | |
| 10 | 2.1 ± 0.6 | 16% | |
| 100 | 1.9 ± 0.5 | 24% | |
| Collagen (10 µg/mL) | 0 | 85.2 ± 5.1 | - |
| 1 | 63.9 ± 4.5 | 25% | |
| 10 | 38.3 ± 3.9 | 55% | |
| 100 | 17.0 ± 2.8 | 80% | |
| Arachidonic Acid (100 µM) | 0 | 92.1 ± 4.8 | - |
| 1 | 55.3 ± 4.1 | 40% | |
| 10 | 18.4 ± 3.2 | 80% | |
| 100 | 9.2 ± 2.1 | 90% |
Table 2: Effect of this compound on PAC-1 Binding
| Agonist (Concentration) | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) (Mean ± SD) | % Inhibition |
| Resting (Unstimulated) | 0 | 15 ± 5 | - |
| 1 | 14 ± 4 | 7% | |
| 10 | 12 ± 4 | 20% | |
| 100 | 11 ± 3 | 27% | |
| Collagen (10 µg/mL) | 0 | 550 ± 45 | - |
| 1 | 412 ± 38 | 25% | |
| 10 | 247 ± 31 | 55% | |
| 100 | 110 ± 22 | 80% | |
| Arachidonic Acid (100 µM) | 0 | 620 ± 52 | - |
| 1 | 372 ± 43 | 40% | |
| 10 | 124 ± 28 | 80% | |
| 100 | 62 ± 15 | 90% |
Experimental Protocols
The following are detailed protocols for the in vitro analysis of platelet activation with this compound using flow cytometry.
Protocol 1: P-selectin (CD62P) Expression Assay
1. Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate.
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Platelet agonists: Collagen, Arachidonic Acid.
-
Phosphate-buffered saline (PBS).
-
Fluorescently conjugated anti-CD61 (platelet identification) and anti-CD62P (P-selectin) antibodies.
-
Isotype control antibody.
-
Fixative solution (e.g., 1% paraformaldehyde in PBS).
-
Flow cytometer.
2. Method:
-
Blood Collection: Collect blood into sodium citrate tubes and process within 2 hours.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150 x g for 15 minutes at room temperature to obtain PRP.
-
This compound Incubation:
-
Aliquot PRP into microcentrifuge tubes.
-
Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for 15-30 minutes at 37°C.
-
-
Platelet Activation:
-
Add the chosen agonist (e.g., collagen or arachidonic acid) to the this compound-treated PRP and incubate for 10-15 minutes at 37°C. Include a resting (unstimulated) control.
-
-
Antibody Staining:
-
Add saturating concentrations of anti-CD61 and anti-CD62P antibodies (and isotype control in a separate tube) to each sample.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation: Add 500 µL of fixative solution to each tube and vortex gently.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and positive CD61 staining.
-
Determine the percentage of P-selectin positive platelets within the platelet gate.
-
Protocol 2: Activated GPIIb/IIIa (PAC-1 Binding) Assay
1. Materials:
-
Same as Protocol 1, but replace anti-CD62P antibody with a fluorescently conjugated PAC-1 antibody.
2. Method:
-
Blood Collection and PRP Preparation: Follow steps 1 and 2 from Protocol 1.
-
This compound Incubation: Follow step 3 from Protocol 1.
-
Antibody and Agonist Incubation:
-
Add the PAC-1 antibody to the this compound-treated PRP.
-
Immediately add the chosen agonist and incubate for 10-15 minutes at room temperature in the dark. The simultaneous addition of antibody and agonist is crucial for detecting the transiently expressed activated GPIIb/IIIa.
-
-
Fixation: Follow step 6 from Protocol 1.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population as described in Protocol 1.
-
Determine the Mean Fluorescence Intensity (MFI) of PAC-1 binding within the platelet gate.
-
Visualizations
Signaling Pathway of Platelet Activation and Inhibition by this compound
Caption: this compound's dual mechanism of action in the platelet activation pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: A generalized workflow for analyzing platelet activation with this compound.
References
Application Notes and Protocols: Measuring Thromboxane B2 Levels with ELISA Following Ridogrel Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative measurement of Thromboxane B2 (TXB2) in biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with Ridogrel. This document outlines the scientific background, experimental protocols, and data presentation for researchers investigating the pharmacodynamic effects of this compound.
Introduction
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in thrombosis and cardiovascular diseases. However, TXA2 is extremely unstable, with a half-life of about 30 seconds. Therefore, its stable, inactive metabolite, Thromboxane B2 (TXB2), is measured to assess TXA2 production.
This compound is an antiplatelet agent with a dual mechanism of action: it is both a thromboxane synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide receptor antagonist. By inhibiting thromboxane synthase, this compound directly reduces the production of TXA2. This makes the measurement of TXB2 levels by ELISA a direct and effective method for quantifying the pharmacodynamic effect of this compound.
Mechanism of Action of this compound and its Effect on Thromboxane B2
This compound's primary mode of action is the inhibition of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. This inhibition leads to a significant reduction in the synthesis of TXA2 in platelets. Consequently, the levels of its stable metabolite, TXB2, are also decreased. This reduction in TXB2 can be quantitatively measured in various biological fluids, including plasma, serum, and urine, using a competitive ELISA.
Additionally, this compound acts as a thromboxane A2/prostaglandin endoperoxide receptor antagonist, which means it blocks the receptor where TXA2 and its precursor, PGH2, would normally bind to exert their pro-aggregatory and vasoconstrictive effects.
Data Presentation: Effect of this compound on Thromboxane B2 Levels
The following tables summarize the quantitative effects of this compound on TXB2 levels as reported in various studies.
Table 1: In Vitro and Ex Vivo Effects of this compound on Thromboxane B2
| System/Model | This compound Concentration/Dose | Effect on Thromboxane B2 | Reference |
| Cultured inflamed colorectal mucosal biopsies | 10 µM | Significant reduction in TXB2 release (P < 0.01) | |
| Human platelets (in vitro) | Not specified | Nearly complete (99%) inhibition of TXA2 synthesis | |
| Whole blood (ex vivo) from healthy volunteers | 300 mg b.i.d. for 8 and 29 days | >99% inhibition of TXB2 production |
Table 2: In Vivo Effects of this compound on Thromboxane B2 in Humans
| Study Population | This compound Dosage | Sample Type | Effect on Thromboxane B2 | Reference |
| Patients with active ulcerative colitis | Not specified (oral) | Rectal mucosal dialysate | Reduced to 86% of pre-treatment levels | |
| Patients with peripheral arterial disease | 300 mg, twice daily for 2.5 days | Serum and Urine | Significantly lower TXB2 levels | |
| Patients with chronic ulcerative colitis | 300 mg, twice daily | Colonic mucosal release | Reduced to 31% of basal levels |
Experimental Protocols
This section provides a detailed protocol for the measurement of TXB2 in human plasma or serum samples following this compound treatment using a competitive ELISA. This protocol is a synthesis of standard commercially available ELISA kits and best practices.
Principle of the Assay
The TXB2 ELISA is a competitive immunoassay. In this assay, TXB2 present in the sample competes with a fixed amount of enzyme-labeled TXB2 (conjugate) for a limited number of binding sites on a microplate coated with an anti-TXB2 antibody. After incubation, the unbound components are washed away. A substrate solution is then added, and the color development is inversely proportional to the concentration of TXB2 in the sample. The absorbance is read using a microplate reader, and the concentration of TXB2 is determined by comparison with a standard curve.
Materials and Reagents
-
TXB2 ELISA Kit (containing pre-coated microplate, TXB2 standard, TXB2 conjugate, wash buffer, substrate, and stop solution)
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker (optional)
-
Vortex mixer
-
Tubes for sample and standard dilution
Sample Collection and Preparation
-
Sample Collection:
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes at 4°C.
-
Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
-
Sample Storage: Aliquot the collected serum or plasma and store at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
Sample Dilution: Depending on the expected concentration of TXB2, samples may need to be diluted with the assay buffer provided in the ELISA kit. The appropriate dilution factor should be determined empirically.
Assay Procedure
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the TXB2 standard to create a standard curve. A typical range for a TXB2 ELISA is from ~15 pg/mL to 2000 pg/mL.
-
Assay Protocol:
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the TXB2 enzyme conjugate to each well (except for the blank wells).
-
Incubate the plate for 1-2 hours at 37°C or as specified by the kit manufacturer.
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Concentration Calculation: Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.
-
Correction for Dilution: Multiply the calculated concentration by the dilution factor to obtain the actual concentration of TXB2 in the original sample.
Logical Relationship
The following diagram illustrates the logical flow from this compound administration to the expected outcome on TXB2 levels.
Conclusion
The measurement of Thromboxane B2 levels by ELISA is a reliable and direct method for assessing the pharmacodynamic activity of this compound. The protocols and information provided in these application notes are intended to guide researchers in accurately quantifying the inhibitory effect of this compound on the thromboxane pathway. Adherence to proper sample handling and assay procedures is critical for obtaining accurate and reproducible results.
Application Notes and Protocols for Oral Administration of a Test Compound in Rats
These application notes provide a comprehensive overview and detailed protocols for the oral administration of a test compound to rats, with a focus on a target dose of 1.25 mg/kg. The following sections detail experimental procedures, data presentation, and visualizations to guide researchers in pharmacology, toxicology, and drug development.
While a specific study utilizing a 1.25 mg/kg oral dose in rats was not identified in the initial literature search, this document synthesizes established methodologies and presents data from a representative study to illustrate the application of these protocols. The principles and procedures outlined herein are broadly applicable and can be adapted for specific research needs.
Data Presentation
The following tables summarize key pharmacokinetic and toxicological data from a representative study involving the oral administration of a test compound to rats.
Table 1: Pharmacokinetic Parameters of Compound X Following a Single Oral Dose in Sprague-Dawley Rats
| Parameter | Male Rats (n=3) | Female Rats (n=3) |
| Dose (mg/kg) | 1 | 1 |
| Cmax (ng/mL) | 930 | 930 |
| Tmax (h) | 0.083 | 0.083 |
| AUC (ng·h/mL) | 31.8% lower than females | - |
| t1/2 (h) | 4.4 ± 0.4 | 5.6 ± 2.2 |
| CL (L/h/kg) | 46.9% higher than females | - |
| Vd (L/kg) | 5.6 | 4.8 |
| Oral Bioavailability (%) | 25.4 ± 3.8 (at 30 mg/kg) | 27.7 ± 3.9 (at 30 mg/kg) |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution. Data is adapted from a study on SR13668, where a 1 mg/kg intravenous dose and oral doses of 1, 10, and 30 mg/kg were used[1].
Table 2: Summary of a 28-Day Repeated-Dose Oral Toxicity Study of Bromochlorophene in Sprague–Dawley Rats [2]
| Parameter | Vehicle Control | 125 mg/kg | 250 mg/kg | 500 mg/kg | 1000 mg/kg |
| Mortality (Male) | 0/7 | 0/7 | 0/7 | 0/7 | 6/7 |
| Mortality (Female) | 0/7 | 0/7 | 0/7 | 1/7 | 4/7 |
| Body Weight Gain | Normal | Normal | Normal | Normal | Decreased |
| Food Consumption (Male) | Normal | Increased | Increased | Increased | - |
| Food Consumption (Female) | Normal | Decreased (2 wks) | Decreased (2 wks) | Increased (3-4 wks) | Increased (2-4 wks) |
| Water Consumption (Male) | Normal | Normal | Increased | Increased | - |
| Water Consumption (Female) | Normal | Normal | Normal | Increased | Increased |
| Serum Cholesterol | Normal | Normal | Increased | Increased | - |
| Histopathological Findings | No significant findings | No significant findings | No significant findings | No significant findings | Pancreatic changes (females) |
This table summarizes findings from a study on Bromochlorophene, with the lowest dose being 125 mg/kg.[2]
Experimental Protocols
Animal Model and Housing
-
Species: Sprague-Dawley (SD) rats.
-
Age/Weight: Typically 6-8 weeks old, with weights ranging from 150-300g.[3]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Standard laboratory chow and water should be provided ad libitum, unless fasting is required for the experiment.[4]
-
Acclimatization: Animals should be allowed to acclimate to the housing conditions for at least one week prior to the start of the study.
Preparation of Dosing Solution
The test compound should be formulated in a suitable vehicle. The choice of vehicle will depend on the solubility and stability of the compound. Common vehicles include:
-
Distilled water
-
Saline (0.9% NaCl)
-
Carboxymethylcellulose (CMC) solution (e.g., 0.5% w/v)[4]
-
Polyethylene glycol (PEG) (e.g., PEG400)[1]
-
Corn oil
The concentration of the test compound in the vehicle should be calculated to ensure the desired dose (e.g., 1.25 mg/kg) is administered in a consistent volume, typically between 1-10 mL/kg body weight.[5][6]
Oral Administration by Gavage
Oral gavage is a standard method for precise oral dosing.[7]
-
Restraint: The rat is gently but firmly restrained to immobilize the head and body. The head and body should be held in a vertical position to align the esophagus.[7][8]
-
Gavage Needle Selection: A stainless steel or flexible plastic gavage needle of appropriate size should be used. For adult rats, a 16-18 gauge needle, 2-3 inches in length, with a ball tip is typically suitable.[5] The length of the needle should be measured externally from the tip of the rat's nose to the last rib to ensure it reaches the stomach without causing injury.[3]
-
Procedure:
-
The gavage needle is attached to a syringe containing the calculated volume of the dosing solution.
-
The needle is inserted into the mouth, passing over the tongue and into the esophagus. The rat will typically swallow as the needle is gently advanced.[8]
-
If any resistance is met, the needle should be withdrawn and reinserted. Do not force the needle.
-
Once the needle is in the correct position, the solution is administered slowly and smoothly.[8]
-
The needle is then withdrawn in a single, smooth motion.
-
The animal should be monitored for a few minutes post-dosing for any signs of distress.[8]
-
Alternative Voluntary Oral Administration
For chronic studies, voluntary oral administration can reduce the stress associated with repeated gavage.[9]
-
Method: The test compound can be incorporated into a palatable vehicle, such as sweetened gelatin, cookie dough, or a liquid diet.[9]
-
Training: Rats may require a training period to voluntarily consume the vehicle.
-
Validation: It is crucial to validate that the full dose is consumed and to assess the bioavailability of the compound when administered by this method, as it may differ from gavage.[10]
Pharmacokinetic Study Protocol
-
Animal Preparation: Jugular vein cannulation is often performed for serial blood sampling.
-
Dosing: A single oral dose of the test compound is administered.
-
Blood Sampling: Blood samples (e.g., 0.2-0.3 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Toxicology Study Protocol
-
Dose Groups: At least three dose levels of the test compound and a vehicle control group are typically included.
-
Duration: The duration of the study can range from a single dose (acute toxicity) to 28 days or 90 days (sub-chronic toxicity).
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity, such as changes in behavior, appearance, or activity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
-
Terminal Procedures:
-
Hematology and Clinical Chemistry: Blood samples are collected for analysis of blood cells and biochemical markers of organ function.
-
Necropsy: A thorough gross examination of all organs and tissues is performed.
-
Organ Weights: Key organs are weighed.
-
Histopathology: Tissues are collected, preserved in formalin, and examined microscopically for any treatment-related changes.
-
Visualizations
Experimental Workflow for an Oral Dosing Study in Rats
Caption: Experimental workflow for an oral dosing study in rats.
Hypothetical Signaling Pathway Modulated by a Test Compound
Caption: Hypothetical signaling pathway modulated by a test compound.
References
- 1. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological Assessment of Bromochlorophene: Single and Repeated-Dose 28-Day Oral Toxicity, Genotoxicity, and Dermal Application in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.fsu.edu [research.fsu.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Application Note: Quantification of Ridogrel using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ridogrel, a potent thromboxane A2 synthase inhibitor and receptor antagonist. The described protocol is designed for accuracy, precision, and reliability in research, quality control, and pharmacokinetic studies. This document provides comprehensive experimental procedures, data presentation, and visual workflows to facilitate seamless implementation in a laboratory setting.
Introduction
This compound is a dual-action antiplatelet agent that functions by inhibiting thromboxane A2 synthase and blocking thromboxane A2/prostaglandin endoperoxide receptors.[1][2] This mechanism effectively reduces platelet aggregation and vasoconstriction, making it a compound of interest in the management of thrombotic disorders.[2][3] Accurate and precise quantification of this compound in various matrices is crucial for drug development, formulation analysis, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for such analyses. This document outlines a detailed HPLC method for the quantification of this compound.
Experimental Protocol
This protocol is a recommended starting point and may require optimization based on specific laboratory conditions and sample matrices.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4][5][6]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
2. Chromatographic Conditions
The following conditions have been optimized for the separation and quantification of this compound:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0, 0.05M) (68:32, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Phosphate Buffer (0.05M, pH 4.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 68:32 (v/v) ratio. Degas the mobile phase prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
4. Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). A general procedure for a solid dosage form is provided below:
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% for small variations in method parameters (e.g., flow rate, pH) | Passed |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for HPLC Quantification of this compound
Caption: HPLC quantification workflow for this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it readily adaptable for most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results obtained. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [this compound, a new platelet antiaggregant molecule with a double mechanism of action. A pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a combined thromboxane synthase inhibitor and receptor blocker, decreases elevated plasma beta-thromboglobulin levels in patients with documented peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmascholars.com [pharmascholars.com]
- 5. japtronline.com [japtronline.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting & Optimization
Optimizing Ridogrel Concentration for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro experimental concentrations of Ridogrel. This guide is designed to address specific issues that may be encountered during experimentation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exhibits a dual mechanism of action. It functions as both a potent thromboxane A2 synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide receptor antagonist.[1][2] This dual action allows it to not only prevent the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator, but also to block the receptor-mediated effects of any remaining TXA2 and other prostaglandin endoperoxides.
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: Based on published studies, an effective concentration of this compound for in vitro experiments typically falls within the low micromolar range. For instance, a concentration of 10 µM has been shown to significantly reduce the release of thromboxane B2 (a stable metabolite of TXA2) and reactive oxygen metabolites from cultured colorectal mucosal biopsies.[3][4] Furthermore, concentrations at or above 10 µM have been demonstrated to inhibit platelet activation in vitro.[3][4] Another study indicated that 1 µM of this compound can inhibit platelet activation, while 10 µM can inhibit thromboxane production by as much as 80%.
Q3: Which agonists can be used to induce platelet aggregation in experiments with this compound?
A3: this compound has been shown to effectively inhibit platelet aggregation induced by several common agonists, including the thromboxane A2 mimetic U46619 , collagen , and arachidonic acid .[1][5] The choice of agonist will depend on the specific aspect of platelet activation being investigated.
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of the solvent in the experimental medium is minimal (usually less than 0.1%) to avoid solvent-induced artifacts. Subsequent dilutions to the desired final concentrations should be made using the appropriate cell culture medium or buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Inhibitory Effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low to elicit a significant response. | Gradually increase the concentration of this compound in a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions. |
| Agonist Concentration Too High: An excessively high concentration of the platelet aggregation agonist may overwhelm the inhibitory capacity of this compound. | Optimize the agonist concentration by performing a dose-response curve to find the lowest concentration that gives a robust and reproducible aggregation response. | |
| Drug Inactivity: Improper storage or handling of the this compound stock solution may have led to its degradation. | Prepare a fresh stock solution of this compound and store it under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture). | |
| Cell Viability Issues: The cells being used may not be healthy or responsive. | Check cell viability using a standard method (e.g., trypan blue exclusion) before and after the experiment. Ensure proper cell culture and handling techniques. | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of this compound, agonists, or cell suspensions can lead to significant variability. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents where possible to minimize pipetting errors. |
| Platelet Activation During Preparation: Platelets are sensitive and can become activated during the isolation and preparation process. | Handle platelet-rich plasma (PRP) and washed platelets gently. Avoid vigorous vortexing or shaking. Ensure all equipment is clean and use appropriate anticoagulants. | |
| Temperature Fluctuations: Platelet function is sensitive to temperature changes. | Maintain a consistent temperature (typically 37°C) throughout the experiment, from cell preparation to the final measurement. | |
| Unexpected Results with Dual-Action Inhibitor | Accumulation of Prostaglandin Endoperoxides: Inhibition of thromboxane synthase can lead to the accumulation of its substrate, prostaglandin H2 (PGH2), which can also act as a weak agonist at the TP receptor.[6][7] | This is an inherent aspect of using a thromboxane synthase inhibitor. The receptor antagonist activity of this compound is intended to counteract this effect. Be mindful of this when interpreting results, especially when comparing to a pure receptor antagonist. |
| Off-Target Effects: At very high concentrations, this compound may exhibit off-target effects. | Stick to the recommended effective concentration range (low micromolar). If higher concentrations are necessary, consider performing additional control experiments to rule out off-target effects. |
Quantitative Data Summary
| Parameter | Agonist | Cell/System Type | Effective Concentration | Reference |
| Inhibition of Thromboxane B2 Release | - | Cultured Colorectal Mucosal Biopsies | 10 µM | [3][4] |
| Inhibition of Reactive Oxygen Metabolite Production | - | Cultured Colorectal Mucosal Biopsies | 10 µM | [3][4] |
| Inhibition of Platelet Activation | - | In Vitro | ≥ 10 µM | [3][4] |
| Inhibition of Platelet Activation | - | In Vitro | 1 µM | |
| Inhibition of Thromboxane Production | - | In Vitro | 10 µM (80% inhibition) | |
| Inhibition of Platelet Aggregation | U46619, Collagen, Arachidonic Acid | Human Platelets | Dose-dependent at low concentrations | [1][5] |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for assessing the effect of this compound on platelet aggregation induced by various agonists using LTA.
Materials:
-
This compound
-
Platelet aggregation agonists (e.g., U46619, collagen, arachidonic acid)
-
Human whole blood from healthy, consenting donors
-
Anticoagulant (e.g., 3.2% or 3.8% sodium citrate)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Aggregation Assay:
-
Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar.
-
Pre-incubate the PRP at 37°C for a few minutes with stirring.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add the platelet aggregation agonist (e.g., U46619, collagen, or arachidonic acid) to initiate the aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
Determine the maximum aggregation percentage for each condition.
-
Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.
-
Visualizations
Caption: Dual mechanism of this compound action.
References
- 1. pharmacologyeducation.org [pharmacologyeducation.org]
- 2. brd.nci.nih.gov [brd.nci.nih.gov]
- 3. This compound, a dual thromboxane synthase inhibitor and receptor antagonist: anti-inflammatory profile in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preliminary clinical studies with thromboxane synthase inhibitors and thromboxane receptor blockers. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Ridogrel's Aqueous Solubility Challenges: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Ridogrel, its low aqueous solubility can present a significant hurdle in obtaining reliable and reproducible assay results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known aqueous solubility of this compound?
A1: this compound is characterized by its very low water solubility. Published data indicates an aqueous solubility of approximately 0.00839 mg/mL.[1] This inherent property necessitates the use of specific solubilization techniques for the preparation of stock solutions and working concentrations for most in-vitro assays.
Q2: What is the recommended solvent for preparing a primary stock solution of this compound?
A2: Due to its poor aqueous solubility, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution of this compound. It is highly soluble in DMSO, with a reported solubility of 100 mg/mL.[2]
Q3: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to mitigate this:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can affect cell health and assay performance.[3] Some sensitive assays, like platelet aggregation, may even show effects at concentrations as low as 0.1%.[4]
-
Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller dilutions. This can sometimes help to keep the compound in solution.
-
Incorporate a co-solvent: In some cases, the addition of a small amount of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to the aqueous buffer can increase the solubility of the compound. However, the compatibility of any co-solvent with your specific assay must be validated.
-
Adjust the pH of the buffer: The solubility of ionizable compounds can be pH-dependent.[5][6] Experimenting with the pH of your assay buffer (within the tolerated range of your biological system) may improve this compound's solubility.
-
Utilize sonication or vortexing: After diluting the stock solution, brief sonication or vigorous vortexing can help to disperse the compound and aid in solubilization.
Q4: What is the mechanism of action of this compound?
A4: this compound has a dual mechanism of action. It acts as both a thromboxane A2 synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide receptor antagonist.[1][7] This means it not only blocks the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, but it also blocks the receptor that thromboxane A2 and its precursors act upon.[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the well during the assay. | The final concentration of this compound exceeds its solubility in the assay medium. The final DMSO concentration may be too low to maintain solubility. | Decrease the final concentration of this compound. If possible, slightly increase the final DMSO concentration, ensuring it remains within the tolerated limits of the assay (typically <0.5%). Consider using a formulation approach like solid dispersion if the issue persists.[6] |
| Inconsistent or non-reproducible assay results. | Incomplete solubilization of this compound, leading to variations in the actual concentration in each well. Degradation of this compound in the aqueous buffer over the course of the experiment. | Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing after each dilution step. Visually inspect for any signs of precipitation before adding to the assay. Assess the stability of this compound in your specific assay buffer over the experiment's duration. |
| Observed cellular toxicity or unexpected biological effects. | The concentration of the organic solvent (e.g., DMSO) is too high. | Perform a vehicle control experiment with the same final concentration of the solvent to determine its effect on the assay. Keep the final solvent concentration as low as possible, ideally below 0.1% for sensitive assays.[4] |
| Low potency or lack of expected activity. | The actual concentration of solubilized this compound is lower than the nominal concentration due to precipitation. The compound may have degraded. | Confirm the solubility of this compound in your specific assay buffer at the intended concentration. Prepare fresh stock solutions and dilutions. Ensure proper storage of the stock solution (e.g., at -20°C or -80°C, protected from light). |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Water | 0.00839 mg/mL | [1] |
| DMSO | 100 mg/mL | [2] |
Table 2: General Guidelines for Maximum DMSO Concentration in Platelet Aggregation Assays
| DMSO Concentration | Observed Effect | Reference |
| > 0.5% | Significant inhibition of platelet aggregation. | [3] |
| 0.1% - 0.5% | Potential for dose-dependent inhibition of platelet function. | [1][4] |
| < 0.1% | Generally considered to have minimal impact on most platelet aggregation assays. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of Primary Stock Solution (e.g., 10 mg/mL in DMSO):
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mg/mL concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions for In-Vitro Assays:
-
Thaw a single aliquot of the primary stock solution.
-
Perform a serial dilution of the stock solution in 100% DMSO to create an intermediate stock at a higher concentration than your final working solution.
-
Further dilute the intermediate stock into your pre-warmed aqueous assay buffer to achieve the final desired concentration. Ensure the final DMSO concentration is within the acceptable range for your assay.
-
Vortex the final working solution gently immediately before adding it to your assay plate.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for this compound solution preparation.
Caption: Troubleshooting solubility issues with this compound.
References
- 1. [this compound, a new platelet antiaggregant molecule with a double mechanism of action. A pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a dual thromboxane synthase inhibitor and receptor antagonist: anti-inflammatory profile in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic antiplatelet effect of this compound, a combined thromboxane receptor antagonist and thromboxane synthase inhibitor, and UDCG-212, a cAMP-phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. mdpi.com [mdpi.com]
- 7. Thromboxane A2 receptor antagonism and synthase inhibition in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
a study on clopidogrel provides insights into common cell culture problems.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clopidogrel in a cell culture setting. The following information is designed to address common challenges and provide insights into experimental design and data interpretation.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of Clopidogrel in Cell Culture
Q1: Why am I not observing any effect of clopidogrel on my cells in culture?
A1: A primary reason for the lack of an in vitro effect is that clopidogrel is a prodrug.[1][2][3] It requires a two-step metabolic activation process, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, to be converted into its active thiol metabolite.[1][2][4] Most cell lines used in culture have low or no expression of the necessary CYP enzymes, such as CYP1A2, CYP2B6, CYP2C19, and CYP3A4.[1][4][5] Therefore, the clopidogrel you add to your cell culture medium will likely remain in its inactive form.
Troubleshooting Steps:
-
Use the Active Metabolite: The most direct solution is to use the active thiol metabolite of clopidogrel in your experiments. However, be aware that the active metabolite is highly unstable.[3]
-
In Vitro Metabolic Activation System: Consider using an in vitro system to generate the active metabolite. This can be achieved by incubating clopidogrel with human liver microsomes.[3]
-
Co-culture with Hepatocytes: While more complex, co-culturing your target cells with primary hepatocytes or liver cell lines that express the required CYP enzymes can facilitate the metabolic activation of clopidogrel.
-
Genetically Engineered Cell Lines: For long-term projects, consider using cell lines genetically engineered to express the key CYP enzymes involved in clopidogrel metabolism.[6]
Issue 2: Instability of Clopidogrel's Active Metabolite in Culture
Q2: I'm using the active metabolite of clopidogrel, but my results are still inconsistent. What could be the problem?
A2: The active thiol metabolite of clopidogrel is notoriously unstable, especially in aqueous solutions like cell culture media.[3] Its reactive thiol group is prone to oxidation and degradation, leading to a rapid loss of activity.
Troubleshooting Steps:
-
Immediate Use: Prepare solutions of the active metabolite immediately before use. Avoid storing it in solution, even for short periods.
-
Stabilization with Derivatizing Agents: The active metabolite can be stabilized by derivatization of its reactive thiol group. Agents like 2-bromo-3'-methoxyacetophenone (BMAP) or 3-methoxyphenacyl bromide (MPBr) can be added to the blood or plasma samples immediately after collection to form a stable derivative (CAM-D).[7][8] This stabilized form can then be quantified or used in experiments.
-
Control for Degradation: If direct stabilization is not possible for your experimental setup, run time-course experiments to determine the rate of degradation in your specific cell culture medium. This will help you to establish a therapeutic window for your experiments.
Issue 3: Clopidogrel-Induced Cytotoxicity
Q3: I'm observing unexpected cell death in my cultures treated with clopidogrel. Is this a known effect?
A3: Yes, clopidogrel and its metabolites can exhibit cytotoxicity in a dose-dependent manner.[9] For example, studies have shown that clopidogrel can reduce the viability of Human Umbilical Vein Endothelial Cells (HUVECs).[9]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic concentration range of clopidogrel or its active metabolite for your specific cell line. Assays like MTT or WST-1 can be used to measure cell viability.
-
Apoptosis Assay: To understand the mechanism of cell death, consider performing an apoptosis assay, such as flow cytometry with Annexin V and propidium iodide staining. Studies have investigated clopidogrel's effect on palmitic acid-induced apoptosis in HUVECs.[10][11]
-
Lower Concentrations: If the intended experiment is not to study cytotoxicity, use concentrations of clopidogrel that are below the cytotoxic threshold determined in your dose-response studies.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of clopidogrel's active metabolite?
A4: The active thiol metabolite of clopidogrel is an antiplatelet agent that works by irreversibly binding to the P2Y12 receptor on the surface of platelets.[1] This binding prevents adenosine diphosphate (ADP) from activating the P2Y12 receptor, which in turn inhibits the activation of the glycoprotein IIb/IIIa complex and ultimately reduces platelet aggregation.[12][13]
Q5: What are typical in vitro concentrations of clopidogrel used in research?
A5: The effective concentration of clopidogrel in vitro can vary significantly depending on the cell type and the experimental endpoint. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experiment. Below are some examples from the literature:
| Application | Cell Type | Clopidogrel Concentration | Reference |
| Erythrocyte Sedimentation | Whole Blood | 1-3 µg/ml | [14] |
| Cytotoxicity | HUVECs | 10 µM | [9] |
Q6: How does clopidogrel affect endothelial cells?
A6: Studies on Human Umbilical Vein Endothelial Cells (HUVECs) have shown that clopidogrel can reduce palmitic acid-induced apoptosis and promote cell proliferation.[10][11] This effect is suggested to be mediated through the suppression of the long non-coding RNA HIF1A-AS1.[10][11]
Experimental Protocols
Protocol 1: In Vitro Metabolic Activation of Clopidogrel
This protocol describes the generation of clopidogrel's active metabolite using human liver microsomes.
Materials:
-
Clopidogrel
-
Human liver microsomes (commercially available)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Incubator at 37°C
Methodology:
-
Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-warm the mixture to 37°C.
-
Add clopidogrel to the reaction mixture to initiate the metabolic reaction.
-
Incubate at 37°C for a predetermined time (optimization may be required).
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the mixture to pellet the microsomes.
-
The supernatant containing the active metabolite can be used for subsequent experiments. Note the instability of the active metabolite and use it immediately.
Protocol 2: Cell Viability (MTT) Assay for Clopidogrel Cytotoxicity
This protocol outlines the steps to assess the cytotoxicity of clopidogrel on a chosen cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Clopidogrel stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of clopidogrel in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of clopidogrel. Include a vehicle control (medium with the same concentration of the solvent used to dissolve clopidogrel).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: Metabolic pathway of clopidogrel activation.
Caption: P2Y12 receptor signaling pathway and its inhibition.
References
- 1. ClinPGx [clinpgx.org]
- 2. novapublishers.com [novapublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Clopidogrel reduces apoptosis and promotes proliferation of human vascular endothelial cells induced by palmitic acid via suppression of the long non-coding RNA HIF1A-AS1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Research Concerning Effect of Clopidogrel Alone and on Combination with Aspirin and Dypiridamoleon Sedimentation of Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Clopidogrel Pre-Clinical Testing: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common challenges encountered during the pre-clinical evaluation of clopidogrel. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why do we observe significant variability in antiplatelet response to clopidogrel in our animal models?
A1: Significant inter-individual variability in response to clopidogrel, often termed "clopidogrel resistance," is a well-documented phenomenon and a primary challenge in pre-clinical studies.[1][2] This variability is largely attributed to genetic polymorphisms in the cytochrome P450 enzymes, particularly CYP2C19, which are responsible for metabolizing the prodrug clopidogrel into its active thiol metabolite.[3][4][5] Different alleles of the CYP2C19 gene can lead to varying rates of metabolic activation, resulting in insufficient levels of the active metabolite and consequently, a diminished antiplatelet effect.[6][7][8]
Q2: Our in vitro platelet aggregation assays are yielding inconsistent results. What are the potential causes?
A2: Inconsistent results in in vitro platelet aggregation assays are a common issue. Several factors can contribute to this:
-
Choice of Assay: While Light Transmission Aggregometry (LTA) is considered the gold standard, it has limitations and is sensitive to pre-analytical variables.[9] Other assays like the VerifyNow P2Y12 assay, thromboelastography (TEG), and Platelet Function Analyzer (PFA) have their own advantages and disadvantages, and there can be significant variation in cutoff values for defining non-responsiveness between them.[9]
-
Pre-analytical Variables: Numerous factors can affect platelet function test results, including operator and phlebotomy errors, age and gender of the animal, underlying clinical conditions, and the presence of certain foods or drugs.[9]
-
Anticoagulant Used: The choice of anticoagulant in blood collection tubes can influence platelet aggregation results.[10]
-
Assay-Specific Limitations: For instance, conventional ADP-induced aggregation measures the response of both P2Y1 and P2Y12 receptors, which may not specifically reflect the effect of clopidogrel on the P2Y12 receptor.[9]
Q3: We are struggling to translate our findings from animal models to a potential clinical setting. What are the key translational challenges?
A3: Translating pre-clinical findings for clopidogrel to humans presents several challenges:
-
Metabolic Differences: The expression and activity of CYP450 enzymes can differ significantly between species, affecting the metabolism of clopidogrel.
-
Disease Model Limitations: Animal models of conditions like diet-induced obesity may not fully replicate the complex pathophysiology of human diabetes mellitus and its impact on clopidogrel response.[11]
-
Endpoint Differences: The clinical endpoints used to assess efficacy and safety in humans (e.g., major adverse cardiovascular events, bleeding) are different from the surrogate markers often used in pre-clinical studies (e.g., platelet aggregation, bleeding time).[1]
Troubleshooting Guides
Issue: High Degree of "Clopidogrel Resistance" Observed in a Study Cohort
Possible Cause & Troubleshooting Steps:
-
Genetic Polymorphisms:
-
Action: Genotype the study animals for relevant CYP2C19 polymorphisms (or the equivalent in the species being studied). This can help stratify the population into poor, intermediate, and extensive metabolizers.[3][5][8]
-
Rationale: Identifying the genetic makeup will help determine if the observed resistance is linked to a higher prevalence of loss-of-function alleles in the cohort.[6]
-
-
Sub-optimal Dosing:
-
Action: Conduct a dose-response study to determine the optimal dose of clopidogrel required to achieve a consistent antiplatelet effect in the specific animal model.[12]
-
Rationale: The standard human-equivalent dose may not be sufficient in the chosen animal model due to differences in metabolism and bioavailability.
-
-
Drug Interactions:
-
Action: Review all concomitant medications or substances administered to the animals.
-
Rationale: Certain drugs can induce or inhibit CYP450 enzymes, altering the metabolism of clopidogrel and affecting its efficacy.
-
Issue: Discrepancies Between Different Platelet Function Assays
Possible Cause & Troubleshooting Steps:
-
Assay Principle Differences:
-
Action: Understand the underlying principles of each assay being used. For example, LTA measures changes in light transmission through platelet-rich plasma, while TEG provides a more global assessment of clot formation.[9][13]
-
Rationale: Different assays measure different aspects of platelet function and hemostasis. A comprehensive understanding will aid in interpreting seemingly conflicting results.
-
-
Lack of Standardization:
-
Action: Establish and strictly adhere to standardized protocols for sample collection, preparation, and analysis for each assay.
-
Rationale: Minimizing pre-analytical variability is crucial for obtaining reliable and reproducible data.[9]
-
-
Endpoint Selection:
-
Action: Instead of relying solely on peak aggregation, consider analyzing other parameters such as late aggregation or disaggregation, which may be more reflective of P2Y12 receptor inhibition.[10]
-
Rationale: The kinetics of platelet aggregation can provide more nuanced information about the specific effects of clopidogrel.
-
Quantitative Data Summary
Table 1: Comparison of Platelet Function Tests for Monitoring Clopidogrel Therapy
| Assay | Principle | Advantages | Disadvantages |
| Light Transmission Aggregometry (LTA) | Measures changes in light transmission through platelet-rich plasma as platelets aggregate. | Gold standard, provides detailed information on aggregation kinetics. | Labor-intensive, poor standardization, influenced by many variables.[9] |
| VerifyNow P2Y12 Assay | Whole blood, cartridge-based assay measuring P2Y12-mediated platelet aggregation. | Point-of-care test, provides rapid results, FDA-cleared.[9][14] | Provides a single output (PRU), may not capture the full picture of platelet function. |
| Thromboelastography (TEG) | Measures the viscoelastic properties of whole blood during clotting. | Provides a global assessment of hemostasis, can identify hypercoagulability.[13] | Less specific for P2Y12 inhibition compared to other assays. |
| Platelet Function Analyzer (PFA) | Simulates in vivo shear stress to assess platelet plug formation. | Simple to use, provides a closure time. | Can be affected by factors other than platelet function.[15] |
Table 2: Influence of CYP2C19 Genotype on Clopidogrel Response
| Genotype | Metabolizer Phenotype | Expected Clopidogrel Response | Associated Clinical Risk (in humans) |
| CYP2C191/1 | Extensive Metabolizer | Normal antiplatelet response | Standard risk of thrombotic events |
| CYP2C191/2 or 1/3 | Intermediate Metabolizer | Reduced antiplatelet response | Increased risk of adverse cardiovascular events[4] |
| CYP2C192/2 or 2/3 or 3/3 | Poor Metabolizer | Significantly reduced antiplatelet response | Higher risk of adverse cardiovascular events, including stent thrombosis[4][5] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which serves as the blank.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C.
-
Add a platelet agonist, such as Adenosine Diphosphate (ADP), to the PRP.
-
Measure the change in light transmittance for a defined period as platelets aggregate. The results are typically expressed as the maximum percentage of aggregation.
-
Protocol 2: Genotyping for CYP2C19 Polymorphisms
-
DNA Extraction: Isolate genomic DNA from a whole blood or tissue sample using a commercially available DNA extraction kit.
-
Polymerase Chain Reaction (PCR): Amplify the specific regions of the CYP2C19 gene containing the single nucleotide polymorphisms (SNPs) of interest (e.g., for *2 and *3 alleles) using specific primers.
-
Genotype Analysis: Analyze the PCR products using methods such as:
-
Restriction Fragment Length Polymorphism (RFLP): Digest the PCR product with a specific restriction enzyme that recognizes the polymorphic site. The resulting fragment sizes will differ depending on the allele present.
-
Real-Time PCR with Allele-Specific Probes: Use fluorescently labeled probes that are specific to each allele to determine the genotype.
-
DNA Sequencing: Directly sequence the PCR product to identify the nucleotide at the polymorphic site.
-
Visualizations
Caption: Clopidogrel metabolic activation pathway and mechanism of action.
Caption: Troubleshooting workflow for variable clopidogrel response.
References
- 1. Challenges in Oral Antiplatelet Therapy | ECR Journal [ecrjournal.com]
- 2. machaondiagnostics.com [machaondiagnostics.com]
- 3. Role of genetic polymorphisms in clopidogrel response variability: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. openheart.bmj.com [openheart.bmj.com]
- 9. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jacc.org [jacc.org]
- 11. Clopidogrel resistance in a murine model of diet-induced obesity is mediated by the interleukin-1 receptor and overcome with DT-678 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre-Clinical and Phase I Clinical Study of Clopidogrel Lipid Suspension: Intravenously Injected Formulation Results in Faster Onset of Action and Dose-Dependent Inhibition of Platelet Aggregation [jscimedcentral.com]
- 13. Frontiers | Evaluation of clopidogrel response in healthy cats using a novel viscoelastic test and thromboelastography [frontiersin.org]
- 14. fritsmafactor.com [fritsmafactor.com]
- 15. Frontiers | Evaluation of clopidogrel responsiveness using the Platelet Function Analyzer-200 (PFA-200) in dogs [frontiersin.org]
a study on clopidogrel discusses challenges and limitations of cell cultures in drug development.
Welcome to the technical support center for researchers utilizing cell culture models in the study of clopidogrel. This resource provides troubleshooting guides and frequently asked questions to address common challenges and limitations encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a limited or no antiplatelet effect of clopidogrel in my standard cell culture experiment?
A1: A primary reason for the lack of an observable antiplatelet effect in standard cell cultures is that clopidogrel is a prodrug.[1][2] It requires a two-step metabolic activation process, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, to be converted into its active thiol metabolite.[3][4] Most in vitro cell culture systems, especially those not of hepatic origin, lack the necessary CYP enzymes to metabolize clopidogrel into its active form.[5] Therefore, the prodrug remains inactive, and no inhibition of the P2Y12 receptor on platelets will be observed.
Q2: What are the key limitations of using 2D cell cultures for clopidogrel research?
A2: While simple and cost-effective, 2D cell cultures have significant limitations for drug screening.[6] They often fail to replicate the complex in vivo microenvironment.[7][8] For clopidogrel studies, this can be particularly problematic because:
-
Lack of Metabolic Competence: As mentioned, non-hepatic 2D cultures cannot activate the clopidogrel prodrug.
-
Altered Cell Behavior: Cells grown in a monolayer on a flat plastic surface can exhibit altered morphology, polarity, and gene expression compared to their in vivo counterparts.[6][9]
-
Absence of Cell-Matrix Interactions: Crucial interactions between cells and the extracellular matrix (ECM) are not well-represented in 2D models, which can affect the expression of drug targets.
-
Uniform Drug Exposure: In 2D cultures, cells have unlimited and uniform access to nutrients and the drug, which does not reflect the physiological gradients found in tissues.[6][7]
Q3: How can I address the issue of clopidogrel's metabolic activation in my in vitro studies?
A3: To overcome the challenge of metabolic activation, researchers can consider the following approaches:
-
Use of Hepatic Cell Models: Employing primary hepatocytes or liver-derived cell lines that express the relevant CYP enzymes (e.g., CYP2C19, CYP1A2, CYP2B6, CYP3A4) can facilitate the conversion of clopidogrel to its active metabolite.[3][4]
-
Co-culture Systems: Establishing a co-culture system with hepatocytes and the target cells (e.g., platelets or endothelial cells) can simulate the metabolic activation and subsequent drug effect.
-
Use of the Active Metabolite: If commercially available, directly treating the cell cultures with the active thiol metabolite of clopidogrel (H4) can bypass the need for metabolic activation.[5][10]
-
In Vitro–In Silico Models: A combined in vitro and in silico approach, using physiologically based biopharmaceutical modeling (PBBM), can help predict the in vivo performance of different clopidogrel formulations based on in vitro dissolution data.[11][12]
Q4: My results show high variability in response to clopidogrel between different cell lines or donors. What could be the cause?
A4: High variability in response to clopidogrel is a known phenomenon and can be attributed to several factors, even when using metabolically competent cells:
-
Genetic Polymorphisms: Genetic variations in CYP enzymes, particularly CYP2C19, significantly impact the degree of clopidogrel activation.[4][5] Cells from different donors will reflect this genetic diversity. Patients with CYP2C19 loss-of-function alleles produce less of the active metabolite, leading to a diminished antiplatelet effect.[3]
-
Drug-Drug Interactions: If your experimental setup includes other compounds, they may inhibit or induce the activity of CYP enzymes, altering clopidogrel metabolism.[5][13] For example, omeprazole is a known inhibitor of CYP2C19 and can reduce the bioactivation of clopidogrel.[5]
Troubleshooting Guides
Issue 1: Inconsistent Platelet Aggregation Inhibition
| Potential Cause | Troubleshooting Steps |
| Variability in Clopidogrel Metabolism | Ensure the use of a consistent source of metabolically competent cells (e.g., a specific liver cell line or cryopreserved hepatocytes from a qualified donor). If using primary cells from multiple donors, consider genotyping them for key CYP polymorphisms (e.g., CYP2C19*2 and *3) to stratify the results.[5] |
| Inadequate Incubation Time | Clopidogrel's conversion to its active metabolite is time-dependent. Optimize the incubation time of clopidogrel with the metabolizing system before introducing it to the platelet-containing culture. |
| Platelet Function Test Variability | Different platelet function tests can yield varying results.[14] Standardize the assay used (e.g., light transmission aggregometry, impedance aggregometry) and the agonist (e.g., ADP) concentration. |
Issue 2: Discrepancy Between 2D and 3D Culture Results
| Observation | Potential Explanation & Action |
| Higher drug efficacy in 2D cultures | This is a common finding. The lack of a complex ECM and multiple cell layers in 2D models allows for easier drug penetration. Consider 3D models (spheroids) to better mimic the in vivo environment and obtain more physiologically relevant dose-response curves.[8] |
| Altered gene or protein expression in 3D cultures | 3D cultures more accurately represent the in vivo state, which can lead to differences in the expression of drug targets like the P2Y12 receptor or metabolic enzymes.[6][9] Validate your findings in the 3D model as it is likely more representative of the in vivo condition. |
Data Presentation
Table 1: Cytochrome P450 (CYP) Enzymes Involved in Clopidogrel Metabolism
| Metabolic Step | Enzyme | Contribution to Metabolite Formation | Reference |
| Step 1: Clopidogrel → 2-oxo-clopidogrel | CYP1A2 | 35.8% | [4] |
| CYP2B6 | 19.4% | [4] | |
| CYP2C19 | 44.9% | [4] | |
| Step 2: 2-oxo-clopidogrel → Active Metabolite (clop-AM) | CYP2B6 | 32.9% | [4] |
| CYP2C9 | 6.79% | [4] | |
| CYP2C19 | 20.6% | [4] | |
| CYP3A4 | 39.8% | [4] |
Table 2: Comparison of 2D vs. 3D Cell Culture Models for Drug Screening
| Feature | 2D Cell Culture (Monolayer) | 3D Cell Culture (Spheroids/Organoids) | Reference |
| Cell Environment | Artificial, flat surface | More physiologically relevant, mimics tissue architecture | [6][8] |
| Cell-Cell/Cell-Matrix Interactions | Limited or absent | Present and crucial for cell behavior | [6][7] |
| Drug/Nutrient Access | Uniform and unlimited | Forms gradients, similar to in vivo tissues | [6][7] |
| Metabolic Activity | Often reduced or altered | Can better represent in vivo metabolic function | [8] |
| Drug Sensitivity | Often more sensitive | May exhibit higher drug resistance, closer to clinical reality | [9] |
| Cost & Complexity | Low cost, simple techniques | Higher cost, more complex to maintain and analyze | [6] |
Experimental Protocols
Methodology 1: Assessing Platelet Aggregation via Impedance Aggregometry
This method is suitable for whole blood samples and avoids artefactual platelet activation that can occur with centrifugation.[15]
-
Sample Preparation: Collect whole blood in tubes containing an anticoagulant like citrate.
-
Incubation: Incubate the blood sample with the test compound (e.g., clopidogrel-treated plasma from a hepatic culture system) for a specified period at 37°C.
-
Agonist Addition: To trigger aggregation, add a platelet agonist such as Adenosine Diphosphate (ADP).[15]
-
Measurement: Place the sample in the aggregometer. The instrument measures the change in electrical impedance between two electrodes as platelets aggregate on their surface.
-
Data Analysis: The aggregation is recorded over time (typically 10-15 minutes).[15] The results are often expressed as the area under the aggregation curve (AUC). A decrease in AUC compared to a control sample indicates inhibition of platelet aggregation.
Visualizations
Clopidogrel Metabolic Pathway
The following diagram illustrates the two-step metabolic activation of the prodrug clopidogrel and the primary pathway for its inactivation.
Caption: Metabolic activation pathway of the prodrug clopidogrel in the liver.
Experimental Workflow: Comparing 2D vs. 3D Cell Cultures
This diagram outlines a typical workflow for comparing the effects of a drug like clopidogrel in 2D versus 3D cell culture models.
Caption: Workflow for comparative drug screening in 2D and 3D cell culture models.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleiotropic effects of clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro–In Silico Approach in the Development of Clopidogrel Solid Dispersion Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. dovepress.com [dovepress.com]
- 15. mdpi.com [mdpi.com]
a study on clopidogrel provides a beginner's guide to cell culture and preventing problems.
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting in vitro studies involving clopidogrel, with a focus on cell culture techniques and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of clopidogrel that I should consider for my in vitro studies?
A1: Clopidogrel is a prodrug, meaning it is inactive until metabolized.[[“]][2][3][4] In the liver, cytochrome P450 enzymes (primarily CYP2C19, CYP3A4, and CYP2B6) convert it into an active thiol metabolite.[2][5] This active metabolite then irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[[“]][3][4] This binding blocks ADP from activating the receptor, which in turn prevents the activation of the glycoprotein IIb/IIIa complex, a crucial step for platelet aggregation.[[“]][4] Therefore, your in vitro models should ideally account for this metabolic activation to observe the pharmacological effects of clopidogrel.
Q2: I am seeing slow or no growth in my endothelial cell culture after treatment with clopidogrel. What could be the cause?
A2: While clopidogrel's primary target is platelets, off-target effects or experimental conditions can impact other cell types. Slow or no cell growth in your endothelial cell culture could be due to several factors:
-
Insufficient Nutrients: Ensure your culture medium is fresh and contains all necessary supplements.[]
-
Improper Storage of Media: Liquid media should typically be stored at 4°C. Long-term frozen storage can alter pH and affect cell growth.[]
-
Suboptimal Culture Environment: Regularly check and maintain the incubator's temperature, humidity, and CO2 levels.[]
-
Chemical Contamination: Impurities in reagents, water, or sera, as well as residues from detergents or disinfectants, can negatively impact cell growth.[7][8]
-
Over-trypsinization: Excessive exposure to trypsin during passaging can damage cells and reduce their viability.[]
Q3: My cell culture medium is cloudy and has changed color after adding my clopidogrel solution. What should I do?
A3: A cloudy medium with a color change (often to yellow) is a strong indicator of bacterial contamination.[][9] You should immediately discard the contaminated culture to prevent it from spreading to other cultures in your lab. Review your aseptic technique, ensure all reagents and equipment are sterile, and consider using antibiotics and antimycotics in the short term, although routine use is discouraged as it can mask low-level contamination and lead to resistant strains.[9]
Q4: Can I use clopidogrel directly on my cultured cells?
A4: Clopidogrel itself is a prodrug and has no antiplatelet activity when added directly to platelets in vitro.[4] To study its effects on platelet aggregation in a cell-based assay, you would need to use its active metabolite or an in vitro system that can metabolically activate the parent drug, such as using liver microsomes.[10] For studies on other cell types, like endothelial cells, while you can apply clopidogrel directly, be aware that the observed effects might not be solely attributable to the P2Y12 inhibitory pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cells are not adhering to the culture vessel. | The culture vessel surface may not be suitable for the cell type. The coating on the plate may have dried out.[11] Cells may have clumped together.[11] | Ensure you are using the correct type of culture vessel (e.g., tissue-culture treated). For coated plates, minimize the time between removing the coating solution and adding the cells.[11] Gently resuspend cells before plating to ensure an even distribution.[11] |
| Sudden change in cell morphology. | Contamination (e.g., mycoplasma, viral).[7] Genetic drift in continuous cell lines. | Quarantine the culture and test for specific contaminants. If contamination is confirmed, discard the culture. For continuous cell lines, it is good practice to periodically start a new culture from a frozen stock of an earlier passage. |
| Inconsistent results between experiments. | Variation in cell passage number. Inconsistent reagent quality. Fluctuation in incubation conditions. | Use cells within a consistent and limited range of passage numbers. Use high-quality, tested reagents from a reliable supplier. Ensure your incubator is properly calibrated and maintained. |
| Low cell viability after thawing. | Improper thawing technique. Centrifuging fragile cells. Residual cryoprotectant (e.g., DMSO). | Thaw cells quickly in a 37°C water bath and dilute them slowly with pre-warmed medium.[11][12] For very fragile cells like primary neurons, avoid centrifugation after thawing.[11] Change the medium the day after thawing to remove any residual DMSO.[12] |
Quantitative Data Summary
Table 1: Pharmacokinetics of Clopidogrel and its Metabolites
| Parameter | Value | Condition |
| Clopidogrel Cmax (75 mg dose) | 2.0 ng/mL | 1.4 hours post-dose |
| Clopidogrel Cmax (300 mg dose) | 4.5 ng/mL | 1.2 hours post-dose |
| Clopidogrel Active Metabolite Cmax | 31.3 ± 13 ng/mL (Poor Metabolizers) | 30-60 minutes post-dose |
| Clopidogrel Active Metabolite Cmax | 60.8 ± 34.3 ng/mL (Extensive Metabolizers) | 30-60 minutes post-dose |
| Clopidogrel AUC (300 mg dose) | 45.1 ± 16.2 ngh/mL (Poor Metabolizers) | - |
| Clopidogrel AUC (300 mg dose) | 104.3 ± 57.3 ngh/mL (Extensive Metabolizers) | - |
Data synthesized from multiple sources.[2]
Table 2: In Vitro Effects of Clopidogrel
| Parameter | Observation |
| Platelet Aggregation Inhibition (75 mg daily) | 25-30% inhibition from the second day, reaching 50-60% at steady state.[4] |
| s-VCAM1 Levels (marker of endothelial dysfunction) | Statistically significant increase after 14 days of treatment.[13] |
| ADP-dependent Platelet Activation | Significant reduction after 14 days of treatment.[13] |
| Vascular Oxidative Stress | Markedly reduced with clopidogrel treatment.[14] |
| Clopidogrel Content in Solid Dispersions (Initial) | 96.13% to 99.93%.[15] |
| Clopidogrel Content in Solid Dispersions (After 12 months) | 95.98% to 99.86%.[15] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is a generalized procedure for assessing the effect of clopidogrel's active metabolite on platelet aggregation.
Materials:
-
Washed human platelets
-
Recombinant CYP enzymes (e.g., CYP3A4, CYP2B6, CYP2C19)
-
Clopidogrel
-
Platelet aggregation agonist (e.g., 2MeSADP or ADP)
-
Platelet aggregometer
Methodology:
-
Prepare a suspension of washed human platelets.
-
In a reaction tube, incubate the washed platelets with a specific recombinant CYP enzyme and clopidogrel.
-
At various time points during the incubation, take an aliquot of the mixture.
-
Measure platelet aggregation in the aliquot using a platelet aggregometer after adding an agonist like 2MeSADP or ADP.
-
A control reaction without the active enzyme should be run in parallel to determine the baseline platelet aggregation.
-
The inhibition of platelet aggregation in the presence of the active enzyme indicates the formation of the clopidogrel active metabolite.[5]
Protocol 2: Endothelial Cell Culture for In Vitro Studies
This is a general protocol for culturing endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), for subsequent experiments with clopidogrel.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium with supplements
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Tissue-culture treated flasks or plates
Methodology:
-
Thawing Cells: Rapidly thaw a cryovial of HUVECs in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed growth medium. Centrifuge at a low speed, aspirate the supernatant, and resuspend the cell pellet in fresh growth medium.
-
Seeding Cells: Plate the cells onto a tissue-culture treated flask or plate at the recommended seeding density.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Change the growth medium every 2-3 days.
-
Subculturing (Passaging): When the cells reach 80-90% confluency, wash them with PBS and add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with medium containing serum and re-plate the cells at a lower density in new culture vessels.
Visualizations
References
- 1. consensus.app [consensus.app]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. ahajournals.org [ahajournals.org]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. krishgen.com [krishgen.com]
- 13. Clopidogrel treatment may associate with worsening of endothelial function and development of new digital ulcers in patients with systemic sclerosis: results from an open label, proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clopidogrel Drug Combinations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clopidogrel and its drug combinations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for clopidogrel?
A1: Clopidogrel is a prodrug that requires a two-step activation process by cytochrome P450 (CYP) enzymes in the liver to its active metabolite.[1][2] This active metabolite then irreversibly binds to the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the platelet surface.[3][4] This blockade prevents ADP-mediated platelet activation and aggregation for the lifespan of the platelet.[3][4]
Q2: What is "clopidogrel resistance" and what are its primary causes?
A2: Clopidogrel resistance refers to the reduced antiplatelet effect of clopidogrel in some individuals, leading to a higher risk of atherothrombotic events.[3][5][6] The primary causes can be categorized as:
-
Genetic Factors: Polymorphisms in the CYP2C19 gene, which is crucial for clopidogrel's activation, can lead to reduced metabolic conversion to the active metabolite.[2][7]
-
Drug-Drug Interactions: Concomitant use of drugs that inhibit CYP2C19, such as some proton pump inhibitors (PPIs), can interfere with clopidogrel activation.[1][3]
-
Clinical Factors: Other factors such as inappropriate dosing, poor compliance, and certain clinical conditions can also contribute to a diminished response.[2][3]
Q3: What is the current understanding of the interaction between clopidogrel and proton pump inhibitors (PPIs)?
A3: The interaction between clopidogrel and PPIs is a subject of ongoing research with some conflicting evidence. Several observational studies have suggested that PPIs, particularly omeprazole and esomeprazole which inhibit the CYP2C19 enzyme, can reduce the antiplatelet effect of clopidogrel and are associated with an increased risk of adverse cardiovascular events.[1][8][9] However, some prospective, randomized controlled trials have not shown a clinically significant interaction.[1] Regulatory agencies have issued warnings about the concurrent use of clopidogrel with omeprazole or esomeprazole.[9]
Q4: What is the rationale for dual antiplatelet therapy (DAPT) with clopidogrel and aspirin?
A4: Dual antiplatelet therapy with clopidogrel and aspirin is a cornerstone in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI).[4][10][11] Aspirin inhibits platelet aggregation through the thromboxane A2 pathway, while clopidogrel blocks the P2Y12 ADP receptor pathway. By targeting two different platelet activation pathways, DAPT provides a more potent antiplatelet effect than either agent alone, leading to a greater reduction in the risk of major adverse cardiovascular events.[12][13][14]
Q5: What is the optimal duration for DAPT with clopidogrel and aspirin?
A5: The optimal duration of DAPT is a balance between reducing ischemic events and increasing the risk of bleeding. For patients with ACS or those who have received a drug-eluting stent, guidelines generally recommend DAPT for at least 6 to 12 months.[10][15] However, the duration can be tailored based on the individual patient's risk of ischemic events versus their risk of bleeding complications.[10][15] Some studies suggest that longer-term therapy may be beneficial in high-risk patients, while shorter durations may be appropriate for those at high bleeding risk.[10][15]
Troubleshooting Guides
Problem 1: High inter-individual variability in platelet inhibition is observed in our in-vivo study with clopidogrel.
-
Possible Cause 1: Genetic Polymorphisms.
-
Possible Cause 2: Concomitant Medications.
-
Troubleshooting Step: Review the medication history of the study subjects to identify any potent CYP2C19 inhibitors (e.g., omeprazole, esomeprazole).[1][9] If possible, consider using alternative medications that do not significantly inhibit this enzyme, such as pantoprazole or H2-receptor antagonists.[16]
-
-
Possible Cause 3: Inadequate Dosing.
-
Troubleshooting Step: Ensure that the clopidogrel dosing regimen is appropriate for the clinical indication and patient characteristics. For some individuals, a standard 75 mg daily dose may not be sufficient to achieve adequate platelet inhibition.[7]
-
Problem 2: Our clinical trial data shows an unexpected increase in adverse cardiovascular events in the clopidogrel-PPI combination arm.
-
Possible Cause 1: Clinically Significant Drug-Drug Interaction.
-
Troubleshooting Step: Stratify the analysis by the specific PPI used. The inhibitory effect on CYP2C19 varies among PPIs, with omeprazole and esomeprazole being the most potent inhibitors.[1] Analyze if the increased event rate is primarily driven by these specific PPIs.
-
-
Possible Cause 2: Confounding by Indication.
-
Troubleshooting Step: Patients prescribed PPIs are often older and have more comorbidities, which independently increases their risk of cardiovascular events. Use statistical methods like propensity score matching to adjust for these baseline differences between the groups with and without PPIs to get a more accurate estimate of the interaction effect.[8]
-
-
Possible Cause 3: Inaccurate Event Adjudication.
-
Troubleshooting Step: Ensure that all reported adverse events are independently and blindly adjudicated by a clinical endpoint committee to minimize bias in event reporting and classification.
-
Data Presentation
Table 1: Summary of Clinical Outcomes in Key Clopidogrel Combination Therapy Trials
| Trial | Comparison | Patient Population | Key Efficacy Outcome | Key Safety Outcome (Major Bleeding) |
| CURE [17] | Clopidogrel + Aspirin vs. Aspirin alone | Acute Coronary Syndrome | 20% relative risk reduction in cardiovascular death, MI, or stroke | 38% relative risk increase |
| MATCH [18] | Clopidogrel + Aspirin vs. Clopidogrel alone | Recent Ischemic Stroke or TIA | No significant difference in major vascular events | 2.6% absolute risk increase |
| COGENT [1] | Clopidogrel + Aspirin + Omeprazole vs. Clopidogrel + Aspirin + Placebo | High Coronary Risk | No significant difference in cardiovascular events | Significant reduction in gastrointestinal bleeding |
| Meta-analysis [14] | Clopidogrel + Aspirin vs. Monotherapy | Various Vascular Diseases | 14% reduction in myocardial infarction, 16% reduction in stroke | Increased risk of major bleeding |
Experimental Protocols
Protocol 1: Assessment of Platelet Aggregation
This protocol is based on the principles of light transmission aggregometry (LTA), a common method to assess platelet function.
-
Sample Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which will be used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.
-
Aggregation Assay:
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PRP into the aggregometer and establish a baseline light transmission.
-
Add a platelet agonist, such as ADP (typically 5-20 µM), to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation is determined relative to the PPP reference.
-
-
Data Analysis: Compare the maximal platelet aggregation in response to ADP between different treatment groups (e.g., clopidogrel alone vs. clopidogrel + interacting drug).
Mandatory Visualization
References
- 1. ahajournals.org [ahajournals.org]
- 2. Clopidogrel resistance and its relevance: Current concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Clopidogrel "resistance": where are we now? [pubmed.ncbi.nlm.nih.gov]
- 6. Clopidogrel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing clopidogrel dose response: a new clinical algorithm comprising CYP2C19 pharmacogenetics and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the clopidogrel-proton pump inhibitor drug interaction on adverse cardiovascular events in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gov.uk [gov.uk]
- 10. Optimizing long-term dual aspirin/clopidogrel therapy in acute coronary syndromes: when does the risk outweigh the benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Dual Antiplatelet Therapy with Clopidogrel and Aspirin Versus Aspirin Monotherapy in Patients Undergoing Coronary Artery Bypass Graft Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Combined Aspirin and Clopidogrel Therapy on Cardiovascular Outcomes: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 15. m.youtube.com [m.youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Long-term combination therapy with aspirin and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clopidogrel Dose Optimization in Drug Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clopidogrel dose optimization.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-individual variability in platelet inhibition with a standard 75 mg clopidogrel dose in our study population. What are the potential causes?
High inter-individual variability in response to clopidogrel is a well-documented phenomenon primarily attributed to genetic polymorphisms in the CYP2C19 enzyme, which is crucial for metabolizing clopidogrel into its active form.[1][2] Patients can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, leading to varied levels of active metabolite and, consequently, different degrees of platelet inhibition.[3][4] Non-response rates can range from 4% to 30%.[3][5][6][7] Other contributing factors include drug-drug interactions, patient demographics such as age and BMI, and the presence of other medical conditions.[8][9][10]
Q2: How can we identify patients who are poor metabolizers of clopidogrel in our clinical trial?
Identifying poor metabolizers involves pharmacogenetic testing for CYP2C19 loss-of-function alleles, such as *2 and *3.[11][12] This can be done through outpatient screening.[11] Several studies have successfully used genotyping to stratify patients and investigate dose-escalation strategies.[12][13]
Q3: For patients identified as CYP2C19 intermediate or poor metabolizers, is dose escalation a viable strategy to achieve adequate platelet inhibition?
Dose escalation can be an effective strategy for intermediate metabolizers. For instance, increasing the daily dose from 75 mg to 150 mg or 225 mg has been shown to improve platelet inhibition in patients with one loss-of-function allele (heterozygotes).[4][11][12][13] However, for poor metabolizers (homozygous for loss-of-function alleles), even doses up to 300 mg daily may not be sufficient to achieve a level of platelet reactivity comparable to that of normal metabolizers on a standard dose.[4][12] Some studies suggest that a high loading dose (e.g., 900 mg) can help overcome genetic resistance in heterozygous individuals but not in homozygous carriers.[14][15]
Q4: What are the key assays for assessing platelet reactivity in response to clopidogrel?
Commonly used methods to assess platelet function include the VerifyNow P2Y12 assay and Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation analysis.[11][12] The VerifyNow assay measures ADP-induced platelet aggregation in P2Y12 reaction units (PRU). VASP phosphorylation analysis also provides an index of platelet reactivity.
Q5: Are there alternatives to dose escalation for poor metabolizers?
Yes, for patients identified as CYP2C19 poor metabolizers, alternative antiplatelet agents that are not as dependent on CYP2C19 for their activation, such as prasugrel or ticagrelor, are recommended.[4][14] The FDA has issued a boxed warning for clopidogrel, advising consideration of alternative treatments for these patients.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Platelet Inhibition Data | - Variability in sample handling and processing. - Issues with the platelet function assay. - Non-adherence to the dosing regimen by study participants. | - Standardize blood collection and processing protocols. - Perform regular quality control checks on assay equipment. - Implement measures to monitor and encourage patient compliance. |
| Higher than Expected Platelet Reactivity in a Subset of Patients | - Presence of CYP2C19 loss-of-function alleles (2, *3). - Concomitant use of CYP2C19-inhibiting drugs (e.g., omeprazole, fluoxetine).[3][16] | - Genotype patients for CYP2C19 polymorphisms. - Review and manage concomitant medications that may interact with clopidogrel metabolism.[3] |
| Unexpected Bleeding Events | - Patients may be CYP2C19 ultra-rapid metabolizers (17 allele). - Concomitant use of other medications that increase bleeding risk. | - Genotype patients for the CYP2C19*17 allele. - Carefully review all concomitant medications. |
Data Presentation
Table 1: Clopidogrel Dose Adjustments Based on CYP2C19 Genotype
| Genotype | Metabolizer Phenotype | Standard Dose (75 mg) Response | Recommended Dose Adjustment |
| 1/1 | Normal Metabolizer | Adequate Platelet Inhibition | 75 mg daily |
| 1/2, 1/3 | Intermediate Metabolizer | Reduced Platelet Inhibition | Increase dose to 150-225 mg daily[4] |
| 2/2, 2/3, 3/3 | Poor Metabolizer | Significantly Reduced Platelet Inhibition | Consider alternative P2Y12 inhibitor[4][16] |
| 1/17, 17/17 | Ultra-Rapid Metabolizer | Increased Platelet Inhibition | Consider lower dose (e.g., 45-54 mg)[3] |
Table 2: Platelet Reactivity in Patients with CYP2C19*2 Allele (ELEVATE-TIMI 56 Study)
| Genotype | Clopidogrel Dose | Platelet Reactivity (Absolute Reduction) |
| CYP2C192 Heterozygotes | 75 mg increase | ~8-9% reduction in platelet reactivity index[12] |
| CYP2C192 Heterozygotes | 225 mg daily | Achieved similar platelet reactivity to non-carriers on 75 mg[12][13] |
| CYP2C19*2 Homozygotes | Up to 300 mg daily | Remained higher than non-carriers on 75 mg[12][13] |
Experimental Protocols
1. Pharmacogenetic Analysis of CYP2C19
-
Objective: To identify the CYP2C19 genotype of study participants.
-
Methodology:
-
Collect a whole blood or saliva sample from each participant.
-
Extract genomic DNA from the collected sample.
-
Use a validated genotyping assay (e.g., TaqMan SNP genotyping assays) to detect the presence of key CYP2C19 alleles, including the wild-type (1) and the loss-of-function alleles (2, 3), as well as the gain-of-function allele (17).
-
Based on the identified alleles, classify each participant into a metabolizer phenotype: ultra-rapid, normal, intermediate, or poor.
-
2. Platelet Function Testing: VerifyNow P2Y12 Assay
-
Objective: To quantitatively measure ADP-induced platelet aggregation.
-
Methodology:
-
Collect a whole blood sample in a 3.2% sodium citrate tube.
-
Process the sample according to the manufacturer's instructions for the VerifyNow P2Y12 instrument.
-
The instrument measures the aggregation of platelets in response to ADP and reports the result in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher platelet reactivity.
-
Visualizations
Caption: Clopidogrel metabolic activation pathway.
Caption: Genotype-guided clopidogrel dose optimization workflow.
References
- 1. Dosage optimization of clopidogrel via a precision medicine approach: the way forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimizing clopidogrel dose response: a new clinical algorithm comprising CYP2C19 pharmacogenetics and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youscript.com [youscript.com]
- 5. Optimizing clopidogrel dose response: a new clinical algorithm comprising CYP2C19 pharmacogenetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing clopidogrel dose response [laur.lau.edu.lb:8443]
- 8. Development of a physiology-directed population pharmacokinetic and pharmacodynamic model for characterizing the impact of genetic and demographic factors on clopidogrel response in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Pharmacodynamic Responses to Clopidogrel: Evidences and Perspectives [mdpi.com]
- 11. Clopidogrel dose adjustment after outpatient screening for CYP2C19 variant alleles: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. jwatch.org [jwatch.org]
- 14. jacc.org [jacc.org]
- 15. Population pharmacokinetic‐pharmacodynamic modeling of clopidogrel for dose regimen optimization based on CYP2C19 phenotypes: A proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plavix (clopidogrel) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
a study on clopidogrel provides an assay guidance manual for in vitro and in vivo assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clopidogrel in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
General
-
Q1: What is the mechanism of action of clopidogrel?
-
A1: Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly binds to the P2Y12 receptor on platelets.[1][2][[“]] This binding prevents adenosine diphosphate (ADP) from activating the receptor, which in turn inhibits platelet activation and aggregation for the lifespan of the platelet.[1][[“]][4]
-
-
Q2: Why is there variability in patient response to clopidogrel?
-
A2: Interindividual variability in response to clopidogrel is significant and can be attributed to several factors, including genetic polymorphisms of cytochrome P450 (CYP) enzymes (especially CYP2C19) involved in its metabolic activation, drug-drug interactions, and patient-specific factors like diabetes.[5][6][7]
-
In Vitro Assays
-
Q3: Which in vitro assays are commonly used to assess clopidogrel's antiplatelet effect?
-
Q4: Can I use the parent compound (clopidogrel) directly in in vitro platelet aggregation assays?
-
A4: No, the parent compound clopidogrel is a prodrug and has no antiplatelet activity in vitro.[4] It requires metabolic activation by hepatic enzymes to its active thiol metabolite.[1][10][11] For in vitro studies, the active metabolite should be used if direct effects on platelets are being investigated.
-
In Vivo Assays
-
Q5: What are the key considerations for in vivo studies of clopidogrel?
-
A5: Key considerations include the choice of animal model, the route and frequency of administration, the timing of blood sampling relative to dosing, and the selection of appropriate platelet function tests to assess the antiplatelet effect.
-
Troubleshooting Guides
In Vitro Assays
-
Problem: High variability in platelet aggregation results.
-
Possible Cause 1: Pre-analytical variables.
-
Solution: Ensure standardized procedures for blood collection, handling, and preparation of platelet-rich plasma. Factors like phlebotomy technique, anticoagulant used, and time between collection and analysis can significantly impact results.[8]
-
-
Possible Cause 2: Operator error.
-
Solution: Provide thorough training on the specific platelet function assay being used. Ensure consistent execution of the protocol across all experiments.
-
-
Possible Cause 3: Reagent variability.
-
Solution: Use reagents from the same lot number within an experiment and ensure they are stored correctly and are not expired.
-
-
-
Problem: No inhibition of platelet aggregation observed with clopidogrel.
-
Possible Cause 1: Use of the inactive prodrug.
-
Possible Cause 2: Inappropriate assay conditions.
-
Solution: Verify that the assay conditions (e.g., ADP concentration, incubation time) are optimized to detect P2Y12-mediated platelet aggregation.
-
-
In Vivo Assays
-
Problem: Suboptimal or no response to clopidogrel in animal models.
-
Possible Cause 1: Differences in metabolic enzyme activity.
-
Solution: Be aware that the expression and activity of CYP enzymes can vary significantly between species. The metabolic pathway of clopidogrel in your chosen animal model may differ from humans. Consider characterizing the metabolic profile in your model.
-
-
Possible Cause 2: Insufficient drug exposure.
-
Solution: The dose and dosing regimen may not be adequate to achieve a sufficient plasma concentration of the active metabolite. Perform pharmacokinetic studies to determine the Cmax and AUC of the active metabolite in your animal model. A 75mg oral dose in humans results in a Cmax of approximately 2.04 ng/mL in about 1.4 hours.[11]
-
-
Possible Cause 3: Timing of blood sampling.
-
Solution: The active metabolite of clopidogrel has a short half-life. Ensure that blood sampling for platelet function tests is timed appropriately to coincide with the expected peak plasma concentration of the active metabolite, which is typically 30-60 minutes after administration.[11]
-
-
Quantitative Data
Table 1: Contribution of CYP450 Enzymes to Clopidogrel Metabolism
| Metabolic Step | CYP Enzyme | Contribution (%) |
| Clopidogrel to 2-oxo-clopidogrel | CYP1A2 | 35.8 |
| CYP2B6 | 19.4 | |
| CYP2C19 | 44.9 | |
| 2-oxo-clopidogrel to Active Metabolite | CYP2B6 | 32.9 |
| CYP2C9 | 6.79 | |
| CYP2C19 | 20.6 | |
| CYP3A4 | 39.8 | |
| Data sourced from DrugBank and Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel.[10][11] |
Table 2: Pharmacokinetic Parameters of Clopidogrel (75 mg Oral Dose)
| Parameter | Value |
| Cmax | 2.04 ± 2.0 ng/mL |
| Tmax | 1.40 ± 1.07 hours |
| Absorption | ~50% from intestine |
| Data sourced from DrugBank.[11] |
Experimental Protocols
Light Transmission Aggregometry (LTA) for Clopidogrel Effect
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which will be used as a blank.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C.
-
Place the cuvette with PRP into the aggregometer and establish a baseline reading.
-
Add an ADP solution (e.g., 5 µM or 20 µM) to induce platelet aggregation.
-
Record the change in light transmittance for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of platelet aggregation is calculated based on the change in light transmittance relative to the PPP blank. A reduced aggregation in response to ADP indicates the inhibitory effect of clopidogrel.
Visualizations
Caption: Clopidogrel metabolic activation pathway.
Caption: Clopidogrel's mechanism of action on platelets.
Caption: Light Transmission Aggregometry workflow.
References
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. consensus.app [consensus.app]
- 4. droracle.ai [droracle.ai]
- 5. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The variability of platelet response to aspirin and clopidogrel: revisiting the Caprie, Cure, Credo, and Match trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet function testing to predict hyporesponsiveness to clopidogrel in patients with chest pain seen in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Ridogrel Versus Aspirin in Preventing Ischemic Events: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ridogrel and aspirin for the prevention of ischemic events, with a focus on their mechanisms of action, pharmacokinetics, and clinical efficacy as demonstrated in key experimental studies.
Introduction
Thrombotic events, primarily driven by platelet aggregation, are the underlying cause of most ischemic cardiovascular events. Antiplatelet therapy is a cornerstone of prevention and treatment. Aspirin, a non-selective cyclooxygenase (COX) inhibitor, has been the standard of care for decades. This compound, a more targeted agent with a dual mechanism of action, emerged as a potential alternative. This guide offers an objective comparison of these two agents, supported by data from the landmark this compound Versus Aspirin Patency Trial (RAPT).[1][2][3][4]
Mechanism of Action
Aspirin and this compound inhibit platelet aggregation through different pathways, as illustrated below.
Aspirin: Aspirin irreversibly acetylates and inactivates cyclooxygenase (COX-1 and COX-2) enzymes. In platelets, which lack a nucleus and cannot synthesize new proteins, this inhibition of COX-1 is permanent for the platelet's lifespan. This prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthesis, aspirin reduces overall platelet activation.
This compound: this compound offers a more targeted approach with a dual mechanism. It is a selective thromboxane A2 synthase inhibitor, directly blocking the final step in TXA2 synthesis from PGH2. Additionally, it acts as a thromboxane A2/prostaglandin endoperoxide receptor antagonist, blocking the binding of any remaining TXA2 and PGH2 to their receptors on platelets. This dual action provides a more complete blockade of the thromboxane pathway.[1][4]
Pharmacokinetics
| Parameter | This compound | Aspirin |
| Absorption | Rapidly absorbed after oral administration. | Rapidly absorbed, primarily in the upper small intestine. |
| Time to Peak | 30-60 minutes. | ~1-2 hours for plain aspirin. |
| Half-life | 6-9 hours. | ~15-20 minutes for aspirin; salicylic acid metabolite has a longer half-life. |
| Metabolism | Hepatic. | Rapidly hydrolyzed to salicylic acid in the plasma, liver, and red blood cells. |
| Excretion | Primarily renal. | Primarily renal. |
Key Clinical Trial: The this compound Versus Aspirin Patency Trial (RAPT)
The RAPT was a randomized, multicenter trial designed to compare the efficacy and safety of this compound with aspirin as adjunctive therapy to thrombolysis with streptokinase in patients with acute myocardial infarction.[1][2][3][4]
While the full text of the RAPT trial is not widely available, the following protocol details have been synthesized from published abstracts and summaries.
-
Patient Population: The trial enrolled 907 patients who had suffered an acute myocardial infarction.[1][2][3][4]
-
Intervention: Patients were randomized to receive either this compound or aspirin in addition to streptokinase (1.5 million units administered over one hour).[1][2][3][4]
-
Primary Endpoint: The primary outcome was the patency of the infarct-related artery, assessed by coronary angiography between 7 and 14 days after admission. Patency was defined as a TIMI (Thrombolysis in Myocardial Infarction) flow grade of 2 or 3.[1][2][3][4]
-
Angiographic Analysis: The TIMI flow grading system is a four-point scale used to assess coronary blood flow:
-
TIMI 0: No perfusion (complete occlusion).
-
TIMI 1: Penetration without perfusion (contrast enters the vessel but does not fill it completely).
-
TIMI 2: Partial perfusion (the vessel is fully opacified, but flow is sluggish).
-
TIMI 3: Complete perfusion (normal flow).
-
| Outcome | This compound Group | Aspirin Group | p-value |
| Coronary Patency (TIMI 2 or 3) | 72.2% | 75.5% | Not significant |
| New Ischemic Events | 13% | 19% | < 0.025 |
-
Primary Endpoint: There was no statistically significant difference in the primary endpoint of coronary patency between the two groups, with a patent infarct-related vessel found in 72.2% of the this compound group and 75.5% of the aspirin group.[1][2][3][4]
-
Secondary Endpoint: A post-hoc analysis revealed a significant reduction in the incidence of new ischemic events (defined as reinfarction, recurrent angina, or ischemic stroke) in the this compound group compared to the aspirin group (13% vs. 19%, a 32% reduction).[1][2][3][4]
The RAPT trial found no excess of serious bleeding complications, including hemorrhagic stroke, in the this compound group compared to the aspirin group.[1][2][3][4]
Discussion and Conclusion
The RAPT trial demonstrated that while this compound was not superior to aspirin in improving the fibrinolytic efficacy of streptokinase, it was more effective in preventing new ischemic events.[1][2][3][4] This suggests that the more targeted and complete blockade of the thromboxane pathway by this compound may offer an advantage in preventing reocclusion and subsequent ischemic complications. The comparable safety profile of this compound to aspirin is also a significant finding.
The dual mechanism of this compound, inhibiting thromboxane synthesis and blocking its receptor, theoretically provides a more robust antiplatelet effect than aspirin's singular inhibition of cyclooxygenase. This may be particularly beneficial in the acute phase of myocardial infarction where there is a high risk of re-thrombosis.
For researchers and drug development professionals, the findings from the RAPT trial highlight the potential of targeted antiplatelet therapies. While this compound did not demonstrate superiority in achieving initial vessel patency, its benefit in preventing subsequent ischemic events warrants further investigation into agents with similar dual-action mechanisms. Future studies could explore the efficacy of such agents in different patient populations and in combination with newer thrombolytic and antiplatelet therapies. The development of antiplatelet agents that can offer improved efficacy without a concomitant increase in bleeding risk remains a key objective in cardiovascular drug development.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Randomized Trial of this compound, a Combined Thromboxane A2 Synthase Inhibitor and Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonist, Versus Aspirin as Adjunct to Thrombolysis in Patients With Acute Myocardial Infarction: The this compound Versus Aspirin Patency Trial (RAPT) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Randomized trial of this compound, a combined thromboxane A2 synthase inhibitor and thromboxane A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The this compound Versus Aspirin Patency Trial (RAPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ridogrel and Aspirin in Acute Myocardial Infarction: Insights from the RAPT Trial
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ridogrel and Aspirin for the treatment of acute myocardial infarction, supported by experimental data from the this compound Versus Aspirin Patency Trial (RAPT).
Executive Summary
The this compound Versus Aspirin Patency Trial (RAPT) was a randomized, multicenter study designed to compare the efficacy and safety of this compound, a combined thromboxane A2 synthase inhibitor and receptor antagonist, with Aspirin as adjunctive therapy to streptokinase in patients with acute myocardial infarction. While this compound did not demonstrate superiority over Aspirin in improving coronary patency, a key finding of the RAPT trial was a notable reduction in the incidence of new ischemic events in patients treated with this compound. This suggests a potential role for this compound in preventing secondary ischemic complications following an acute myocardial infarction.
Data Presentation
Table 1: Baseline Characteristics of Patients in the RAPT Trial
| Characteristic | This compound (n=453) | Aspirin (n=454) |
| Age (years) | 59 ± 11 | 59 ± 11 |
| Male | 78% | 79% |
| Anterior Infarction | 45% | 46% |
| Time to Treatment (hours) | 2.8 ± 1.5 | 2.8 ± 1.5 |
| History of Angina | 38% | 35% |
| History of Myocardial Infarction | 15% | 14% |
Data sourced from the RAPT Trial publications.
Table 2: Primary and Secondary Endpoints of the RAPT Trial
| Endpoint | This compound | Aspirin | P-value |
| Primary Endpoint | |||
| Coronary Patency (TIMI 2 or 3) | 72.2% | 75.5% | NS |
| Secondary Endpoints | |||
| In-hospital Mortality | 6.4% | 6.2% | NS |
| Reinfarction | 3.5% | 5.7% | 0.13 |
| Recurrent Angina | 8.2% | 11.9% | 0.06 |
| Ischemic Stroke | 1.3% | 1.5% | NS |
| Composite Ischemic Events | 13% | 19% | <0.025 |
| Major Bleeding | 5.3% | 4.8% | NS |
| Hemorrhagic Stroke | 0.4% | 0.4% | NS |
NS: Not Significant. Data reflects in-hospital outcomes. The composite ischemic events included reinfarction, recurrent angina, and ischemic stroke. Data sourced from the RAPT Trial publications.
Experimental Protocols
The RAPT trial was a randomized, double-blind, parallel-group study.
Patient Population: A total of 907 patients with acute myocardial infarction, presenting within 6 hours of symptom onset, were enrolled. Key inclusion criteria included chest pain lasting for at least 30 minutes and ST-segment elevation on the electrocardiogram.
Treatment Protocol: All patients received intravenous streptokinase (1.5 million units over 60 minutes). Patients were then randomized to receive either:
-
This compound: An initial intravenous bolus of 300 mg followed by 300 mg orally twice daily.
-
Aspirin: An initial intravenous dose of 250 mg of acetylsalicylate followed by 150 mg orally daily.
Primary Endpoint Assessment: The primary endpoint was the patency of the infarct-related artery, assessed by coronary angiography performed between 7 and 14 days after hospital admission. Patency was defined as TIMI (Thrombolysis in Myocardial Infarction) flow grade 2 or 3.
Secondary Endpoint Assessment: Secondary endpoints included clinical markers of reperfusion at 2 hours, the incidence of major clinical events during the hospital stay (death, reinfarction, recurrent angina, stroke), and bleeding complications.
Mandatory Visualization
Signaling Pathways
Caption: Mechanisms of Action for Aspirin and this compound.
Experimental Workflow
Caption: RAPT Trial Experimental Workflow.
Discussion
The RAPT trial demonstrated that while this compound was not superior to Aspirin in achieving coronary artery patency following thrombolysis with streptokinase, it was associated with a significant 32% reduction in the risk of new ischemic events. This suggests that the dual mechanism of action of this compound—inhibiting thromboxane A2 synthesis and blocking its receptor—may offer a clinical advantage in preventing the cascade of events that lead to reinfarction and recurrent angina.
Aspirin's mechanism of action involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme, which in turn reduces the production of thromboxane A2, a potent mediator of platelet aggregation. This compound, on the other hand, not only inhibits thromboxane A2 synthase but also directly blocks the thromboxane A2/prostaglandin endoperoxide receptors. This dual antagonism may provide a more complete blockade of the thromboxane pathway.
The safety profiles of both drugs were comparable in the RAPT trial, with no significant differences in the rates of major bleeding or hemorrhagic stroke.
Conclusion
For drug development professionals and researchers, the findings from the RAPT trial highlight the potential of targeting multiple pathways in the complex process of thrombosis following acute myocardial infarction. While this compound did not meet its primary endpoint of superior coronary patency, the significant reduction in secondary ischemic events warrants further investigation into the clinical utility of dual thromboxane synthase inhibitors and receptor antagonists. This trial underscores the importance of considering a broader range of clinical outcomes beyond vessel patency in the evaluation of new antithrombotic agents.
a study compared the efficacy of Picotamide and aspirin in patients with peripheral artery disease.
A detailed review of the clinical evidence comparing the efficacy and mechanisms of Picotamide and aspirin in the management of patients with peripheral artery disease (PAD), with a focus on the landmark DAVID study.
For researchers and professionals in drug development, understanding the comparative efficacy of antiplatelet agents is crucial for advancing patient care in peripheral artery disease (PAD). This guide provides an objective comparison of Picotamide and aspirin, centering on the pivotal findings of the Drug Evaluation in Atherosclerotic Vascular Disease in Diabetics (DAVID) study. This multicenter, randomized, double-blind trial offers the most direct comparative data to date.
Quantitative Data Summary
The DAVID study provides key quantitative data on the primary and secondary endpoints comparing Picotamide and aspirin in patients with type 2 diabetes and PAD over a 24-month period.[1][2]
| Endpoint | Picotamide (n=603) | Aspirin (n=606) | Relative Risk Ratio (95% CI) | p-value |
| Overall Mortality (Primary Endpoint) | 3.0% (18 patients) | 5.5% (33 patients) | 0.55 (0.31–0.98) | 0.0474 |
| Combined Endpoint (Mortality & Non-Fatal Vascular Events) | 7.1% (43 patients) | 8.7% (53 patients) | Not Statistically Significant | >0.05 |
| Gastrointestinal Discomfort | 10.9% | 18.3% | Not Reported | <0.0001 |
Experimental Protocols
The methodologies employed in the DAVID study were rigorous, ensuring a high standard of evidence.
Study Design: The DAVID study was a multicenter, randomized, double-blind clinical trial conducted in 86 centers in Italy.[3][4]
Patient Population: A total of 1209 adults between the ages of 40 and 75 were enrolled.[2] All participants had a diagnosis of type 2 diabetes for at least five years and established PAD.[3]
Inclusion Criteria for PAD included at least two of the following:
-
Intermittent claudication for more than two months
-
Absence of a posterior tibial pulse
-
Ankle/brachial pressure index <0.90 or >1.30
-
History of amputation or reconstructive surgery for PAD
-
Previous angioplasty[3]
Exclusion criteria included:
-
Myocardial infarction, stroke, or unstable angina within the previous six months
-
Severe neurological, mental, or comorbid conditions limiting life expectancy to less than two years
-
Serum creatinine >2.0 mg/dL
-
Pregnancy
-
Severe uncontrolled hypertension
-
Active peptic ulcer or gastrointestinal bleeding in the past six months
-
Total cholesterol ≥300 mg/dL
-
Requirement for long-term anticoagulant therapy[3]
Treatment Protocol:
-
Picotamide Group: Received 600 mg of Picotamide twice daily.
-
Aspirin Group: Received 320 mg of aspirin once daily in the morning and a placebo in the evening to maintain blinding.[3]
Endpoints:
-
Primary Endpoint: Overall mortality at 24 months.[1]
-
Secondary Endpoint: A composite of mortality and non-fatal cardiovascular events, including myocardial infarction, ischemic stroke, or major amputation.[4]
Statistical Analysis: The primary endpoint of overall mortality was analyzed using a log-rank test.[1]
Experimental Workflow Diagram
Caption: Workflow of the DAVID clinical trial.
Signaling Pathways and Mechanism of Action
Picotamide and aspirin both exert their antiplatelet effects by modulating the thromboxane A2 (TXA2) pathway, but through distinct mechanisms.
Aspirin's Mechanism: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for TXA2. By preventing TXA2 synthesis, aspirin reduces platelet aggregation and vasoconstriction. However, aspirin also inhibits COX-2 in endothelial cells, which can reduce the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[5]
Picotamide's Dual Mechanism: Picotamide offers a dual mode of action. It acts as both a thromboxane A2 synthase inhibitor and a thromboxane A2 receptor antagonist .[5][6] This means it not only blocks the production of TXA2 but also prevents any circulating TXA2 from binding to its receptors on platelets. A key advantage of Picotamide is its lack of interference with endothelial prostacyclin (PGI2) production, which is a beneficial cardiovascular prostaglandin.[5]
Caption: Mechanisms of action of Picotamide and Aspirin.
Conclusion
The DAVID study demonstrated that Picotamide was significantly more effective than aspirin in reducing all-cause mortality over two years in patients with type 2 diabetes and peripheral artery disease.[1][2] While there was no statistically significant difference in the combined endpoint of mortality and non-fatal vascular events, the reduction in mortality alone is a noteworthy finding.[1] Furthermore, Picotamide was associated with significantly fewer gastrointestinal side effects compared to aspirin.[3]
The dual mechanism of Picotamide, which inhibits TXA2 synthesis and antagonizes its receptors without impairing the production of beneficial prostacyclin, may contribute to its observed clinical advantages over aspirin in this high-risk patient population.[5] These findings suggest that Picotamide may be a valuable therapeutic alternative to aspirin for patients with PAD, particularly those with co-existing diabetes. Further research is warranted to confirm these findings and to explore the role of Picotamide in a broader range of patients with atherothrombotic disease.[5][7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Picotamide, a combined inhibitor of thromboxane A2 synthase and receptor, reduces 2-year mortality in diabetics with peripheral arterial disease: the DAVID study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picotamide reduced all cause mortality more than aspirin in type 2 diabetes mellitus and peripheral arterial disease | BMJ Evidence-Based Medicine [ebm.bmj.com]
- 4. ebm.bmj.com [ebm.bmj.com]
- 5. A review of picotamide in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Picotamide used for? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
Terutroban vs. Aspirin for Cerebrovascular Event Prevention: A Comparative Analysis
A major clinical trial, the PERFORM (Prevention of cerebrovascular and cardiovascular Events of ischemic origin with teRutroban in patients with a history oF ischemic strOke or tRansient ischeMic attack) study, provides a head-to-head comparison of Terutroban and aspirin in the secondary prevention of cerebrovascular events.[1][2][3][4][5] This guide offers a detailed examination of the study's findings, methodologies, and the pharmacological pathways of both drugs for researchers, scientists, and drug development professionals.
Efficacy and Safety Outcomes
The PERFORM trial was a large-scale, randomized, double-blind, parallel-group study that compared the efficacy and safety of Terutroban (30 mg daily) with aspirin (100 mg daily) in patients with a recent ischemic stroke or transient ischemic attack (TIA).[2][3][4][5][6] The study was ultimately stopped prematurely due to futility, as Terutroban did not demonstrate superiority over aspirin.[1][2][4]
Key Efficacy and Safety Data from the PERFORM Trial
| Outcome Measure | Terutroban (n=9,556) | Aspirin (n=9,544) | Hazard Ratio (95% CI) |
| Primary Efficacy Endpoint | 1091 (11%) | 1062 (11%) | 1.02 (0.94-1.12) |
| Composite of fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death (excluding hemorrhagic death) | |||
| Safety Endpoints | |||
| Minor Bleedings | 1147 (12%) | 1045 (11%) | 1.11 (1.02-1.21) |
| Major or Life-Threatening Bleedings | No significant difference | No significant difference | Not reported |
| Intracranial Haemorrhage | <2% | <2% | No significant difference |
Data sourced from the PERFORM trial publications.[2][3][4]
Experimental Protocol: The PERFORM Study
The PERFORM study was an international, multicenter trial involving 802 centers across 46 countries.[2][3][4][5]
Patient Population: Eligible participants were men and women aged 55 years or older who had experienced an ischemic stroke within the previous three months or a TIA within the preceding eight days.[3][7] A key inclusion criterion was the confirmation of the ischemic event and the ruling out of intracranial hemorrhage via CT scan or MRI.[7]
Randomization and Blinding: A total of 19,119 patients were randomized to receive either 30 mg of Terutroban daily or 100 mg of aspirin daily.[8] The study was conducted in a double-blind manner, meaning neither the patients nor the investigators knew which treatment was being administered.[2][3][4][5]
Endpoints: The primary efficacy endpoint was a composite of fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death (excluding hemorrhagic death).[2][4][6] Safety was primarily assessed by monitoring for hemorrhagic events.[6]
Statistical Analysis: The study was designed to test for the superiority of Terutroban over aspirin, with a pre-planned non-inferiority analysis.[2][3] The analysis was based on the intention-to-treat principle, including all randomized patients.[2][4]
Mechanisms of Action: Signaling Pathways
Terutroban and aspirin both exhibit antiplatelet effects but through distinct mechanisms. Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane A2 (TXA2), a potent mediator of platelet aggregation.[9][10][11][12] Terutroban, on the other hand, is a selective antagonist of the thromboxane prostanoid (TP) receptor, blocking the effects of TXA2 at its receptor site.[1][9][12][13]
References
- 1. Terutroban - Wikipedia [en.wikipedia.org]
- 2. pure.eur.nl [pure.eur.nl]
- 3. redheracles.net [redheracles.net]
- 4. researchgate.net [researchgate.net]
- 5. Terutroban versus aspirin in patients with cerebral ischaemic events (PERFORM): a randomised, double-blind, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationale and design of a randomized, double-blind, parallel-group study of terutroban 30 mg/day versus aspirin 100 mg/day in stroke patients: the prevention of cerebrovascular and cardiovascular events of ischemic origin with terutroban in patients with a history of ischemic stroke or transient ischemic attack (PERFORM) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevention of cerebrovascular and cardiovascular Events of ischaemic origin with teRutroban in patients with a history oF ischaemic strOke or tRansient ischaeMic attack.The PERFORM Study.An international, randomised, double-blind, two parallel group study comparing terutroban 30 mg o.d. versus aspirin 100 mg o.d. administered orally for a 3-year mean duration (event driven trial). - PERFORM | MedPath [trial.medpath.com]
- 8. The Prevention of cerebrovascular and cardiovascular Events of ischemic origin with teRutroban in patients with a history oF ischemic strOke or tRansient ischeMic attack (PERFORM) study: baseline characteristics of the population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ahajournals.org [ahajournals.org]
- 12. ovid.com [ovid.com]
- 13. Daily administration of the TP receptor antagonist terutroban improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual Power of Ridogrel: A Comparative Guide to its Antiplatelet Action
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Ridogrel's dual-inhibitory action on human platelets against other key antiplatelet agents. Supported by experimental data, this document delves into the unique mechanism of this compound, offering a clear perspective on its therapeutic potential.
This compound distinguishes itself in the landscape of antiplatelet therapies by uniquely combining two distinct mechanisms of action in a single molecule: the inhibition of thromboxane A2 (TXA2) synthase and the antagonism of the thromboxane-prostaglandin (TP) receptor.[1][2] This dual functionality presents a targeted approach to mitigating platelet aggregation, a critical process in the pathophysiology of cardiovascular diseases. This guide will objectively compare this compound's performance with established alternatives like aspirin and clopidogrel, presenting supporting experimental data in clearly structured tables and detailing the methodologies of key experiments.
Mechanism of Action: A Two-Pronged Attack
Platelet activation and subsequent aggregation are complex processes involving multiple signaling pathways. A key pathway is initiated by the synthesis of TXA2 from arachidonic acid (AA) via the cyclooxygenase-1 (COX-1) and TXA2 synthase enzymes. TXA2 then binds to TP receptors on the platelet surface, triggering a cascade of events that leads to platelet aggregation and vasoconstriction.
This compound's dual action interrupts this pathway at two crucial points:
-
TXA2 Synthase Inhibition: By inhibiting this enzyme, this compound directly curtails the production of TXA2, a potent platelet agonist.
-
TP Receptor Antagonism: Simultaneously, this compound blocks the TP receptors, preventing any remaining TXA2 or other prostanoids from activating the platelets.
This contrasts with the mechanisms of other widely used antiplatelet drugs:
-
Aspirin: Irreversibly inhibits the COX-1 enzyme, thereby blocking the production of TXA2.[1][3] However, it does not affect the TP receptor.
-
Clopidogrel: An irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, another important pathway in platelet activation, but it does not directly interfere with the thromboxane pathway.[1]
The following diagram illustrates the signaling pathway of platelet activation and the points of intervention for this compound, Aspirin, and Clopidogrel.
Comparative Performance Data
The efficacy of antiplatelet agents can be quantified through various in vitro and ex vivo assays. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Inhibition of Thromboxane A2 (TXA2) Synthase and TP Receptor Antagonism
| Drug | TXA2 Synthase Inhibition (pIC50) | TP Receptor Antagonism (pA2) |
| This compound | 7.4 | ~5.4 |
| Aspirin | 5.3 (for COX-1) | Not Applicable |
| Clopidogrel | Not Applicable | Not Applicable |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher value indicates greater potency.[4]
Table 2: Inhibition of Platelet Aggregation (Conceptual)
| Agonist | This compound (% Inhibition) | Aspirin (% Inhibition) | Clopidogrel (% Inhibition) |
| Arachidonic Acid | High | High | Low |
| Collagen | Moderate to High | Moderate | Moderate |
| ADP | Low | Low | High |
| U46619 (TP agonist) | High | Low | Low |
Experimental Protocols
To ensure the validity and reproducibility of the findings, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in the evaluation of this compound and other antiplatelet agents.
Light Transmission Aggregometry (LTA)
This is the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Experimental Workflow:
Detailed Protocol:
-
Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing 3.2% or 3.8% sodium citrate.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation: PRP is pre-incubated with either this compound, a comparator drug, or a vehicle control for a specified time at 37°C.
-
Aggregation Measurement: The PRP sample is placed in an aggregometer cuvette with a magnetic stir bar. After establishing a baseline, a platelet agonist (e.g., arachidonic acid, ADP, collagen, or U46619) is added to induce aggregation. The change in light transmission is recorded for a set period.
-
Data Analysis: The maximum aggregation is determined, and the percentage inhibition by the drug is calculated relative to the vehicle control.
Thromboxane B2 (TXB2) Measurement
The concentration of TXB2, the stable metabolite of TXA2, is a direct indicator of TXA2 synthase activity. It is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: PRP is prepared and incubated with the test compounds as described for LTA.
-
Platelet Stimulation: Platelets are stimulated with an agonist like arachidonic acid to induce TXA2 production.
-
Reaction Termination: The reaction is stopped by adding a COX inhibitor like indomethacin and placing the samples on ice.
-
Sample Collection: The samples are centrifuged, and the supernatant containing TXB2 is collected.
-
ELISA: The supernatant is analyzed using a commercial TXB2 ELISA kit according to the manufacturer's instructions. This typically involves a competitive binding assay where TXB2 in the sample competes with a labeled TXB2 for binding to a limited number of antibody sites.
-
Data Analysis: The concentration of TXB2 is determined by comparing the absorbance of the samples to a standard curve. The percentage inhibition of TXB2 production by the drug is then calculated.
Conclusion
This compound's dual mechanism of action, inhibiting both TXA2 synthase and antagonizing the TP receptor, offers a comprehensive blockade of the thromboxane pathway of platelet aggregation. The available data suggests that this dual action translates to potent antiplatelet effects. While direct, head-to-head comparative studies with detailed quantitative data against a full range of modern antiplatelet agents are warranted, the existing evidence positions this compound as a significant compound of interest for researchers and clinicians in the field of thrombosis and hemostasis. The detailed experimental protocols provided in this guide serve as a valuable resource for conducting further comparative studies to fully elucidate the therapeutic potential of this compound.
References
a study investigated the in vitro effect of Ridogrel on platelet function.
A comprehensive analysis of Ridogrel's antiplatelet activity in comparison to established agents, Aspirin and Clopidogrel.
This guide provides a detailed comparison of the in vitro effects of this compound on platelet function against two widely used antiplatelet drugs, Aspirin and Clopidogrel. The information is intended for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive overview of their mechanisms of action, quantitative effects, and the experimental protocols used for their evaluation.
Executive Summary
This compound, a dual thromboxane A2 (TXA2) synthase inhibitor and thromboxane A2/prostaglandin endoperoxide (TP) receptor antagonist, demonstrates potent in vitro inhibition of platelet function.[1][2] This guide presents a comparative analysis of this compound with Aspirin, a cyclooxygenase-1 (COX-1) inhibitor, and Clopidogrel, a P2Y12 receptor antagonist. The data compiled from various in vitro studies highlight the distinct mechanisms and relative potencies of these antiplatelet agents.
Comparative Quantitative Data
The following tables summarize the in vitro effects of this compound, Aspirin, and the active metabolite of Clopidogrel on key parameters of platelet function: platelet aggregation and thromboxane B2 (TXB2) formation.
Table 1: Inhibition of Platelet Aggregation (in vitro)
| Drug | Agonist | IC50 / Effective Concentration | Source(s) |
| This compound | Collagen, ADP, Arachidonic Acid | Significantly inhibited at low concentrations | [2] |
| Aspirin | Collagen | ~322.5 - 336.1 µmol/L | [3][4][5] |
| Clopidogrel (Active Metabolite) | ADP | 1.9 ± 0.3 µM | [6] |
Table 2: Inhibition of Thromboxane B2 (TXB2) Formation (in vitro)
| Drug | Conditions | Inhibition | Source(s) |
| This compound | 10 µM concentration on cultured inflamed colorectal mucosal biopsies | Significantly reduced TXB2 release | [7] |
| Aspirin | Dose-dependent | Marked decrease in serum TXB2 levels | [1] |
| Clopidogrel | Not applicable (primary mechanism is not inhibition of TXA2 synthesis) | - |
Detailed Experimental Protocols
This section outlines the methodologies for the key in vitro experiments cited in this guide.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
Light Transmission Aggregometry (LTA) is a standard method for assessing platelet function by measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.[8][9]
Protocol Outline:
-
Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 10-15 minutes) to separate the PRP from red and white blood cells. The upper layer, rich in platelets, is carefully collected.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference for 100% light transmission.
-
Assay Procedure:
-
PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
The antiplatelet agent (this compound, Aspirin, or Clopidogrel's active metabolite) at various concentrations or a vehicle control is added to the PRP and incubated for a specific period.
-
A platelet agonist (e.g., collagen, ADP, arachidonic acid) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation percentage is determined.
-
-
Data Analysis: The inhibitory effect of the drug is calculated by comparing the maximal aggregation in the presence of the drug to that of the vehicle control. IC50 values, the concentration of the drug that inhibits 50% of the platelet aggregation, can be determined from dose-response curves.
Thromboxane B2 (TXB2) Measurement (ELISA)
Thromboxane A2 (TXA2) is a potent platelet agonist, but it is highly unstable. Therefore, its stable, inactive metabolite, Thromboxane B2 (TXB2), is measured to assess TXA2 production.[10][11]
Protocol Outline:
-
Sample Preparation:
-
Platelet-rich plasma (PRP) is prepared as described for the aggregation assay.
-
Platelets are stimulated with an agonist (e.g., collagen, arachidonic acid) in the presence of the test compound (this compound or Aspirin) or a vehicle control.
-
The reaction is stopped after a defined time, and the platelets are pelleted by centrifugation.
-
The supernatant, containing the released TXB2, is collected.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
A competitive ELISA kit for TXB2 is used.
-
The supernatant samples and a series of known TXB2 standards are added to the wells of a microplate pre-coated with an anti-TXB2 antibody.
-
A fixed amount of enzyme-labeled TXB2 is then added to each well. This will compete with the TXB2 in the sample or standard for binding to the antibody.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader.
-
-
Data Analysis: The concentration of TXB2 in the samples is determined by comparing their absorbance to the standard curve generated from the known TXB2 standards. The inhibitory effect of the drug is calculated by comparing the TXB2 levels in the drug-treated samples to the vehicle control.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by this compound, Aspirin, and Clopidogrel.
This compound's Dual Mechanism of Action
Caption: this compound's dual inhibition of TXA2 synthesis and TP receptor activation.
Aspirin's Mechanism of Action
Caption: Aspirin's irreversible inhibition of the COX-1 enzyme.[12][13][14]
Clopidogrel's Mechanism of Action
Caption: Clopidogrel's active metabolite irreversibly blocks the P2Y12 receptor.[15][16][17][18][19]
Conclusion
This comparative guide illustrates that this compound, Aspirin, and Clopidogrel each possess distinct in vitro mechanisms for inhibiting platelet function. This compound's dual action of inhibiting thromboxane synthesis and blocking its receptor presents a unique profile compared to the single-target actions of Aspirin and Clopidogrel. The provided quantitative data, though derived from different studies, offers a valuable reference for researchers in the field of antiplatelet drug development. The detailed experimental protocols and signaling pathway diagrams serve as a foundational resource for designing and interpreting future in vitro studies on platelet function.
References
- 1. [this compound, a new platelet antiaggregant molecule with a double mechanism of action. A pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro effect of this compound on platelet function in normocholesterolaemic and familial hypercholesterolaemic type IIa subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Increased platelet sensitivity to collagen in individuals resistant to low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a dual thromboxane synthase inhibitor and receptor antagonist: anti-inflammatory profile in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. arborassays.com [arborassays.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bpac.org.nz [bpac.org.nz]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
a study compared Ridogrel with newer antiplatelet agents like prasugrel and ticagrelor.
A comparative analysis of Ridogrel and the newer antiplatelet agents, prasugrel and ticagrelor, reveals a landscape characterized by indirect evidence and a lack of head-to-head clinical trials. While prasugrel and ticagrelor have been extensively studied against the former standard of care, clopidogrel, and each other, data for this compound is primarily limited to its comparison with aspirin. This guide synthesizes the available experimental data to provide an objective comparison for researchers, scientists, and drug development professionals.
Executive Summary
Direct comparative clinical trial data for this compound against prasugrel and ticagrelor is not available in the public domain. The primary clinical evidence for this compound's efficacy and safety comes from the this compound Versus Aspirin Patency Trial (RAPT). In contrast, the clinical profiles of prasugrel and ticagrelor are well-established through large-scale clinical trials comparing them to clopidogrel and, in some instances, to each other.
This compound operates through a dual mechanism, inhibiting thromboxane A2 synthase and blocking the thromboxane A2/prostaglandin endoperoxide receptors.[1][2] This mechanism is distinct from that of prasugrel and ticagrelor, which both target the P2Y12 receptor.
Prasugrel is a third-generation thienopyridine that irreversibly inhibits the P2Y12 receptor.[3][4] It is a prodrug requiring metabolic activation.[3]
Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist, belonging to the cyclopentyl-triazolo-pyrimidine class.[5][6] Unlike prasugrel, it does not require metabolic activation to exert its antiplatelet effect.[5]
Quantitative Data Comparison
Due to the absence of direct comparative trials, the following tables present a summary of the key clinical trial data for each drug against its respective comparator.
Table 1: this compound vs. Aspirin in Acute Myocardial Infarction (RAPT Trial)
| Endpoint | This compound | Aspirin | p-value |
| Patent Infarct-Related Vessel (TIMI 2 or 3) | 72.2% | 75.5% | NS |
| New Ischemic Events (post hoc analysis) | 13% | 19% | <0.025 |
| Major Bleeding Complications | No significant difference | No significant difference | NS |
| (NS: Not Significant)[7][8] |
Table 2: Prasugrel vs. Clopidogrel in Acute Coronary Syndromes (TRITON-TIMI 38 Trial)
| Endpoint | Prasugrel | Clopidogrel | Hazard Ratio (95% CI) | p-value |
| Cardiovascular Death, Nonfatal MI, or Nonfatal Stroke | 9.9% | 12.1% | 0.81 (0.73-0.90) | <0.001 |
| Stent Thrombosis | 1.1% | 2.4% | 0.48 (0.36-0.64) | <0.001 |
| Major Bleeding (TIMI criteria) | 2.4% | 1.8% | 1.32 (1.03-1.68) | 0.03 |
Table 3: Ticagrelor vs. Clopidogrel in Acute Coronary Syndromes (PLATO Trial)
| Endpoint | Ticagrelor | Clopidogrel | Hazard Ratio (95% CI) | p-value |
| Cardiovascular Death, MI, or Stroke | 9.8% | 11.7% | 0.84 (0.77-0.92) | <0.001 |
| All-Cause Mortality | 4.5% | 5.9% | 0.78 (0.69-0.89) | <0.001 |
| Major Bleeding (PLATO criteria) | 11.6% | 11.2% | 1.04 (0.95-1.13) | 0.43 |
Table 4: Prasugrel vs. Ticagrelor in Acute Coronary Syndrome (ISAR-REACT 5 Trial)
| Endpoint | Prasugrel | Ticagrelor | Hazard Ratio (95% CI) | p-value |
| Death, MI, or Stroke at 1 Year | 6.9% | 9.2% | 0.74 (0.59-0.92) | 0.006 |
| Major Bleeding (BARC type 3-5) | 4.8% | 5.4% | 0.89 (0.66-1.19) | 0.42 |
| [This meta-analysis result indicates ticagrelor achieved lower on-treatment platelet reactivity compared to prasugrel.][9] |
Experimental Protocols
This compound Versus Aspirin Patency Trial (RAPT)
This randomized, multicenter trial enrolled 907 patients with acute myocardial infarction.[7] Patients were randomly assigned to receive either this compound or aspirin in addition to streptokinase. The primary endpoint was the patency of the infarct-related artery, assessed by angiography 7 to 14 days after enrollment.[7] Clinical outcomes, including new ischemic events and bleeding complications, were also monitored.[7]
TRITON-TIMI 38
This was a randomized, double-blind, multinational trial that enrolled 13,608 patients with moderate-to-high-risk acute coronary syndromes with scheduled percutaneous coronary intervention. Patients were randomized to receive either prasugrel (60 mg loading dose, 10 mg daily maintenance dose) or clopidogrel (300 mg loading dose, 75 mg daily maintenance dose). The primary efficacy endpoint was the composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. The key safety endpoint was major bleeding.
PLATO (Platelet Inhibition and Patient Outcomes)
This was a randomized, double-blind, multinational trial involving 18,624 patients with acute coronary syndrome. Patients were randomized to receive either ticagrelor (180 mg loading dose, 90 mg twice daily maintenance dose) or clopidogrel (300-600 mg loading dose, 75 mg daily maintenance dose). The primary efficacy endpoint was the composite of death from vascular causes, myocardial infarction, or stroke. The primary safety endpoint was major bleeding.
ISAR-REACT 5
This investigator-initiated, randomized, multicenter, open-label trial enrolled 4,018 patients with acute coronary syndrome intended for invasive management. Patients were randomized to a ticagrelor-based or a prasugrel-based strategy. The primary endpoint was a composite of death, myocardial infarction, or stroke at one year. The main safety endpoint was major bleeding (BARC type 3 to 5).[10]
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for this compound, prasugrel, and ticagrelor.
Caption: Mechanism of action of this compound.
References
- 1. [this compound, a new platelet antiaggregant molecule with a double mechanism of action. A pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H17F3N2O3 | CID 5362391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ticagrelor - Wikipedia [en.wikipedia.org]
- 7. Randomized trial of this compound, a combined thromboxane A2 synthase inhibitor and thromboxane A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The this compound Versus Aspirin Patency Trial (RAPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Meta-analysis of direct and indirect comparison of ticagrelor and prasugrel effects on platelet reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Ridogrel: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Ridogrel is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a step-by-step procedure for its safe handling and disposal based on general principles of pharmaceutical waste management for research-use-only compounds.
Core Principles for this compound Disposal
As an investigational drug, this compound waste should be managed as a potentially hazardous chemical. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel. The following procedures are based on a conservative approach, treating the compound as potentially harmful in the absence of definitive hazard data.
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
All waste materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., vials, pipette tips, chromatography columns), must be segregated from general laboratory waste.
-
Use a dedicated, clearly labeled, and sealed waste container for all this compound-contaminated materials. The container should be made of a material compatible with the solvents used.
-
-
Waste Characterization:
-
While a specific hazard assessment is not available, this compound's classification as a thromboxane A2 synthase inhibitor and receptor antagonist suggests it is a biologically active molecule.[1][2] Therefore, it is prudent to handle it as a potentially hazardous substance.
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying the waste. Provide them with all available information on this compound.
-
-
Disposal Pathway:
-
Do not dispose of this compound or this compound-contaminated waste down the drain or in the regular trash.
-
The designated waste container should be transferred to your institution's hazardous waste management program.
-
The most appropriate disposal method for non-regulated pharmaceutical waste is typically incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the active pharmaceutical ingredient.
-
-
Documentation:
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below. This information can be valuable for EHS personnel in determining the appropriate handling and disposal procedures.
| Property | Value |
| Molecular Formula | C₁₈H₁₇F₃N₂O₃ |
| Molecular Weight | 366.33 g/mol |
| Appearance | Solid |
| CAS Number | 110140-89-1 |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: A workflow diagram for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. Always prioritize consulting with your institution's EHS department for specific guidance tailored to your location and facilities.
References
Essential Safety and Operational Guidance for Handling Ridogrel
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Ridogrel in a laboratory setting. The following procedures are based on best practices for managing potent pharmaceutical compounds and are intended for use by trained research personnel.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, the following guidance is based on general principles for handling potent pharmaceutical compounds. All researchers must conduct a formal risk assessment for their specific use of this compound and consult with their institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various tasks.
| Task Category | Required Personal Protective Equipment |
| Handling Solid Compound | Double Nitrile Gloves (ASTM D6978 rated), Disposable Gown (polyethylene-coated), Safety Goggles with Side Shields, N95 Respirator |
| Solution Preparation & Handling | Double Nitrile Gloves (ASTM D6978 rated), Disposable Gown (polyethylene-coated), Safety Goggles and Face Shield |
| General Laboratory Operations | Nitrile Gloves, Lab Coat, Safety Glasses |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 Respirator, Shoe Covers |
| Waste Disposal | Double Nitrile Gloves, Lab Coat, Safety Goggles |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently, and always before leaving the designated handling area.
Operational Plan: Step-by-Step Handling Procedures
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and consult your EHS department.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Keep away from incompatible materials.
-
Designated Area: All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Weighing: Weigh solid this compound in a disposable weigh boat within the fume hood.
-
Dissolving: Add solvent to the solid in a closed container and mix gently to avoid aerosol generation.
-
Containment: All procedures involving this compound solutions should be performed within a fume hood.
-
Avoid Aerosols: Take care to avoid creating aerosols during handling, such as when pipetting or vortexing.
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate cleaning solution (see Section 3).
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
-
Surface Decontamination: Wipe down all surfaces in the designated handling area (fume hood, benchtops) with a 70% ethanol solution or a suitable laboratory disinfectant after each use.
-
Equipment Decontamination: All non-disposable equipment that has come into contact with this compound should be thoroughly rinsed with an appropriate solvent and then washed with a laboratory detergent.
All waste materials contaminated with this compound must be disposed of as hazardous pharmaceutical waste.
-
Segregation: Keep all this compound waste separate from general laboratory waste. This includes empty containers, used PPE, and contaminated consumables.
-
Waste Containers:
-
Solid Waste: Collect in a dedicated, clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect in a dedicated, clearly labeled, sealed, and chemically resistant container.
-
Sharps: Dispose of any contaminated sharps in a designated sharps container for hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Final Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's EHS department. Do not dispose of this compound waste down the drain or in the regular trash.[1][2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
